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  • Product: 2,5-Dimethylnicotinaldehyde
  • CAS: 1211522-52-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylnicotinaldehyde

Introduction: The Strategic Importance of 2,5-Dimethylnicotinaldehyde In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the success...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2,5-Dimethylnicotinaldehyde

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds. 2,5-Dimethylnicotinaldehyde (also known as 2,5-dimethylpyridine-3-carboxaldehyde) emerges as a particularly valuable heterocyclic aldehyde. Its pyridine core is a privileged scaffold found in numerous FDA-approved drugs, while the aldehyde functional group serves as a versatile handle for a multitude of chemical transformations. The specific 2,5-dimethyl substitution pattern electronically activates the pyridine ring in a distinct manner, influencing its reactivity and the conformational properties of its derivatives.

This guide provides an in-depth exploration of the core physical and chemical properties of 2,5-Dimethylnicotinaldehyde, offering field-proven insights into its handling, reactivity, and synthetic applications. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently integrate this potent building block into their discovery and development workflows.

Part 1: Core Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and spectroscopic properties is essential for its effective use in a laboratory setting. These parameters dictate appropriate storage, handling, and analytical characterization procedures.

Physical and Chemical Properties

The quantitative data for 2,5-Dimethylnicotinaldehyde are summarized in Table 1. The compound presents as a low-melting solid, simplifying its manipulation for weighing and dissolution. Its predicted high boiling point and density are typical for substituted aromatic aldehydes.

Table 1: Physical and Chemical Data for 2,5-Dimethylnicotinaldehyde

PropertyValueSource(s)
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
CAS Number 1211522-52-9[1]
Appearance Solid
Boiling Point (Predicted) 224.6 ± 20.0 °C at 760 mmHg
Density (Predicted) 1.058 ± 0.06 g/cm³
pKa (Predicted) 3.55 ± 0.10 (Most Basic)
LogP (Predicted) 1.39
Spectroscopic Signature for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield singlet for the aldehydic proton (δ 9.5-10.5 ppm). Two singlets in the aromatic region will correspond to the protons at the C4 and C6 positions of the pyridine ring. Two upfield singlets will represent the two methyl groups at the C2 and C5 positions.

    • ¹³C NMR: The carbon spectrum will display eight distinct signals. The aldehyde carbonyl carbon will be the most deshielded (δ 190-200 ppm). The remaining signals will correspond to the five carbons of the pyridine ring and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. Additional characteristic peaks include C-H stretching from the aromatic ring and methyl groups, and C=C/C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion (M⁺) peak corresponding to the molecular weight of 135.16.

Part 2: Chemical Reactivity and Synthetic Protocols

The true utility of 2,5-Dimethylnicotinaldehyde lies in its chemical reactivity, which is dominated by the versatile aldehyde group. This functionality provides a gateway to a vast array of molecular architectures.

Key Transformations of the Aldehyde Group

The aldehyde group is an electrophilic center, readily participating in reactions that are fundamental to drug development, such as amide bond formation and the introduction of diverse amine functionalities.

Caption: Key synthetic transformations of 2,5-Dimethylnicotinaldehyde.

Protocol: Reductive Amination for Amine Library Synthesis

Reductive amination is a cornerstone of medicinal chemistry for generating diverse amine libraries. This protocol provides a reliable, high-yield method for coupling 2,5-Dimethylnicotinaldehyde with a primary amine.

Objective: To synthesize N-benzyl-(2,5-dimethylpyridin-3-yl)methanamine.

Pillar of Trustworthiness: This protocol is self-validating. The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in situ formed imine intermediate. This selectivity ensures a clean reaction profile with minimal side-product formation.

Methodology:

  • Vessel Preparation: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2,5-Dimethylnicotinaldehyde (1.0 eq, e.g., 500 mg, 3.70 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 15 mL). Add benzylamine (1.05 eq, 417 mg, 3.88 mmol).

    • Causality Explanation: Anhydrous DCM is used as the solvent because it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent and facilitating the dehydration step required for imine formation. A slight excess of the amine ensures complete consumption of the limiting aldehyde.

  • Imine Formation: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.

    • Causality Explanation: This initial stirring period allows for the equilibrium between the aldehyde, amine, and the corresponding imine intermediate to be established before the reducing agent is introduced.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.18 g, 5.55 mmol) portion-wise over 5 minutes.

    • Causality Explanation: NaBH(OAc)₃ is the preferred reagent for its mildness and tolerance of slightly acidic conditions which can catalyze imine formation. Adding it portion-wise helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the starting aldehyde spot has been consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel.

    • Causality Explanation: The NaHCO₃ solution neutralizes the acetic acid byproduct from the reducing agent and quenches any unreacted reagent.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Part 3: Applications in Drug Discovery and Safety

The 2,5-dimethylpyridine scaffold is a key pharmacophore. Its derivatives have been investigated for a range of biological activities. For instance, related quinoline structures, which share the nitrogen-containing aromatic ring system, have been successfully developed as potent antagonists of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, a critical target in oncology.[2] The aldehyde handle of 2,5-Dimethylnicotinaldehyde allows for the systematic exploration of the chemical space around this privileged core, enabling the generation of novel structures for structure-activity relationship (SAR) studies.[3]

Safety and Handling

As a prudent laboratory practice, 2,5-Dimethylnicotinaldehyde should be handled in accordance with standard safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Appchem. 2,5-Dimethylnicotinaldehyde | 1211522-52-9. [Link]

  • PubMed. Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists. [Link]

  • MDPI. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2,5-Dimethylnicotinaldehyde: A Comprehensive Technical Guide

Executive Summary Rigorous structural validation is the cornerstone of modern organic synthesis and drug development. 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9) is a highly functionalized heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rigorous structural validation is the cornerstone of modern organic synthesis and drug development. 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9) is a highly functionalized heterocyclic building block whose unique substitution pattern—a pyridine core bearing two methyl groups and a formyl moiety—creates a complex, highly anisotropic magnetic and electronic environment. This whitepaper provides an in-depth, self-validating framework for the complete spectroscopic characterization (NMR, FT-IR, GC-MS, and UV-Vis) of this compound, detailing not just the how, but the mechanistic why behind each analytical choice.

Analytical Workflow Visualization

The structural elucidation of 2,5-Dimethylnicotinaldehyde requires an orthogonal analytical approach. Relying on a single modality can lead to false positives due to overlapping signals or isomeric impurities.

Workflow A 2,5-Dimethylnicotinaldehyde Sample Preparation B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (GC-EI-MS) A->C D Vibrational Analysis (ATR-FTIR) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Figure 1: Multi-modal spectroscopic workflow for the structural validation of 2,5-Dimethylnicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the molecular anatomy of pyridine derivatives. The presence of the electronegative nitrogen atom and the electron-withdrawing formyl group significantly alters the local magnetic shielding of the protons and carbons ().

High-Resolution ¹H and ¹³C NMR Protocol

To ensure absolute trustworthiness and reproducibility, the following self-validating protocol must be executed:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the aliphatic region, and its non-polar nature prevents the disruption of intramolecular hydrogen bonding. Tetramethylsilane (TMS, 0.03% v/v) is added as an internal zero-point reference.

  • Instrument Tuning & Shimming: Insert the 5 mm precision tube into a 400 MHz (or higher) spectrometer. Perform gradient shimming along the Z-axis until the TMS signal achieves a line width at half-height ( W1/2​ ) of < 1.0 Hz. This ensures magnetic field homogeneity, which is critical for resolving fine meta-coupling in the pyridine ring.

  • ¹H Acquisition: Execute a standard 1D sequence (zg30) with a 30° flip angle, 16 scans, and a relaxation delay (D1) of 1.5 seconds.

  • ¹³C Acquisition: Execute a proton-decoupled sequence (zgpg30) with 1024 scans. Causality: A extended relaxation delay (D1 = 2.0s) is utilized because quaternary carbons (C2, C3, C5) lack attached protons to facilitate dipole-dipole relaxation. Shorter delays would cause signal saturation and artificial suppression of these critical peaks ().

Spectral Assignments and Mechanistic Rationale
  • The Formyl Proton (CHO): Appears as a sharp singlet extremely downfield at ~10.25 ppm . This extreme deshielding is driven by the diamagnetic anisotropy of the C=O double bond combined with the electron-withdrawing nature of the pyridine ring ().

  • Aromatic Protons (H4 and H6): H6 (adjacent to the nitrogen) is highly deshielded by the inductive effect of the heteroatom, appearing as a doublet at ~8.55 ppm . H4 appears as a doublet at ~7.95 ppm . Causality: They exhibit a characteristic meta-coupling constant ( J≈2.1 Hz) because they are separated by four bonds (W-coupling pathway) across the rigid aromatic framework.

  • Methyl Protons: The 2-CH₃ group (~2.82 ppm ) is significantly more deshielded than the 5-CH₃ group (~2.38 ppm ). This is a direct result of its proximity to both the electronegative nitrogen atom and the anisotropic cone of the adjacent formyl group at C3.

Mass Spectrometry (GC-EI-MS)

Electron Ionization (EI) provides a hard ionization environment (70 eV), which is ideal for generating reproducible fragmentation fingerprints for small, volatile heterocyclic aldehydes.

GC-EI-MS Protocol
  • Chromatography: Inject 1 µL of a 1 mg/mL solution (in dichloromethane) into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use a split ratio of 50:1 to prevent detector saturation.

  • Temperature Program: Hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C. Causality: This gradient ensures sharp peak shapes by focusing the analyte at the head of the column before thermally desorbing it into the MS source.

  • Ionization: Operate the EI source at 70 eV and 230 °C. Scan from m/z 50 to 300.

Fragmentation Pathway Analysis

The molecular ion ([M]⁺•) appears at m/z 135. Aldehydes classically undergo α -cleavage, losing a hydrogen radical (H•) to form a highly stable acylium ion at m/z 134. A secondary, highly diagnostic pathway is the loss of carbon monoxide (CO, -28 Da), yielding an ion at m/z 107.

Fragmentation M Molecular Ion [M]+• m/z 135 F1 Acylium Ion [M-H]+ m/z 134 M->F1 -H• (-1 Da) F2 Loss of CHO• m/z 106 M->F2 -CHO• (-29 Da) F3 Loss of CO m/z 107 M->F3 -CO (-28 Da)

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy confirms the presence of the functional groups independent of the carbon skeleton. We utilize Attenuated Total Reflectance (ATR) FT-IR to circumvent the moisture interference common in KBr pellet preparations.

ATR-FT-IR Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution). Causality: This subtracts ambient atmospheric CO₂ and water vapor, which strongly absorb in the IR region and can mask critical analyte signals.

  • Acquisition: Apply the neat sample directly to the crystal, ensuring complete sensor coverage. Record 32 scans from 4000 to 400 cm⁻¹.

Diagnostic Vibrational Modes
  • Carbonyl Stretch (C=O): Observed at ~1695 cm⁻¹ . The conjugation of the aldehyde with the aromatic pyridine ring lowers the stretching frequency compared to standard aliphatic aldehydes (~1725 cm⁻¹) due to the delocalization of π electrons.

  • Fermi Resonance: A highly diagnostic doublet at 2730 cm⁻¹ and 2820 cm⁻¹ . Causality: This occurs due to quantum mechanical coupling between the fundamental C-H stretching vibration of the aldehyde and the first overtone of its C-H bending vibration.

  • Aromatic Framework: Sharp peaks at 1590 cm⁻¹ and 1560 cm⁻¹ correspond to the C=C and C=N stretching modes of the pyridine ring.

Consolidated Spectroscopic Data Summary

The following table synthesizes the expected quantitative data for structural verification.

Analytical ModalityParameter / NucleusSignal / ValueMultiplicity & Assignment
¹H NMR (400 MHz) CHO (C3)10.25 ppmSinglet (1H)
Aromatic H68.55 ppmDoublet, J = 2.1 Hz (1H)
Aromatic H47.95 ppmDoublet, J = 2.1 Hz (1H)
2-CH₃2.82 ppmSinglet (3H)
5-CH₃2.38 ppmSinglet (3H)
¹³C NMR (100 MHz) Carbonyl (C=O)191.5 ppmQuaternary (C3-CHO)
Aromatic C2 / C6160.2 / 152.8 ppmQuaternary / CH (adjacent to N)
Aromatic C4 / C5138.4 / 132.1 ppmCH / Quaternary
Methyls (2-Me / 5-Me)24.5 / 18.2 ppmCH₃
FT-IR (ATR) Vibrational Modes1695 cm⁻¹C=O Stretch (Conjugated)
2730, 2820 cm⁻¹Aldehyde C-H (Fermi Resonance)
GC-EI-MS Mass-to-Charge (m/z)135Molecular Ion[M]⁺•
134Acylium Ion [M-H]⁺

Conclusion & Quality Control Criteria

For a batch of 2,5-Dimethylnicotinaldehyde to be cleared for downstream synthesis or biological assay development, it must meet strict Quality Control (QC) criteria based on the protocols outlined above. The ¹H NMR spectrum must show no extraneous aliphatic signals between 1.0–2.0 ppm (indicating residual solvents like ethyl acetate or hexane), and the FT-IR must clearly exhibit the conjugated carbonyl stretch without a broad O-H stretch at ~3300 cm⁻¹, which would indicate oxidation to 2,5-dimethylnicotinic acid ().

References

  • PubChem. "2,5-Dimethylpyridine | C7H9N | CID 11526". National Center for Biotechnology Information. URL: [Link]

  • ACS Publications. "Adsorption Mechanism of Substituted Pyridines on Silica Suspensions: An NMR Study". Langmuir. URL:[Link]

Foundational

Electronic structure and DFT calculations of 2,5-Dimethylnicotinaldehyde

An In-depth Technical Guide to the Electronic Structure and DFT Calculations of 2,5-Dimethylnicotinaldehyde Abstract This technical guide provides a comprehensive framework for investigating the electronic structure of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Structure and DFT Calculations of 2,5-Dimethylnicotinaldehyde

Abstract

This technical guide provides a comprehensive framework for investigating the electronic structure of 2,5-Dimethylnicotinaldehyde using Density Functional Theory (DFT). Aimed at researchers, computational chemists, and drug development professionals, this document details both the theoretical underpinnings and practical methodologies for accurate computational analysis. We will explore the rationale behind selecting appropriate functionals and basis sets, outline a step-by-step workflow for geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. The guide emphasizes the interpretation of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and simulated spectroscopic data to elucidate the molecule's reactivity, stability, and optical characteristics. All protocols are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction to 2,5-Dimethylnicotinaldehyde

2,5-Dimethylnicotinaldehyde is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, natural products, and functional materials. The addition of a reactive aldehyde group and two methyl groups to this ring system introduces specific electronic and steric features that can significantly influence its chemical behavior and potential applications.

Understanding the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic properties. For instance, the electron distribution and the energy of frontier molecular orbitals can provide insights into its susceptibility to nucleophilic or electrophilic attack, which is critical for synthetic chemistry and drug design. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, non-empirical approach to unravel these properties with high accuracy.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory has emerged as the preeminent computational method for electronic structure calculations in chemistry and materials science. Its popularity stems from a favorable balance of computational cost and accuracy. The core principle of DFT, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density.

In practice, the Kohn-Sham approach is used, which recasts the problem of an interacting system of electrons into a more manageable, fictitious system of non-interacting electrons moving in an effective potential. The key to this approach lies in the exchange-correlation functional, which accounts for the complex quantum mechanical effects of electron exchange and correlation.

Selecting the Appropriate Functional and Basis Set

The choice of the exchange-correlation functional and the basis set is the most critical decision in a DFT calculation.

  • Exchange-Correlation Functional: For organic molecules like 2,5-Dimethylnicotinaldehyde, hybrid functionals often provide the best results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice that combines the exact Hartree-Fock exchange with DFT exchange and correlation. It is known for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties for a broad range of systems.

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is highly recommended for this type of analysis. Let's break down its nomenclature:

    • 6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

    • ++G: These "plus" signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the description of non-spherical electron density, which is essential for accurately modeling chemical bonds.

This combination of B3LYP/6-311++G(d,p) represents a robust and reliable level of theory for obtaining high-quality results for 2,5-Dimethylnicotinaldehyde.

Methodology: A Validated DFT Workflow

The following section outlines a step-by-step protocol for performing a comprehensive DFT analysis of 2,5-Dimethylnicotinaldehyde. This workflow is designed to be sequential, where the output of one step serves as a validated input for the next.

DFT Workflow A 1. Initial Structure Generation (e.g., Avogadro, GaussView) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Coordinates C 3. Frequency Analysis B->C Optimized Geometry D Validation: No Imaginary Frequencies? C->D Vibrational Modes E Re-optimize or Adjust Structure D->E No (Saddle Point) F 4. Electronic Property Calculation (HOMO, LUMO, MEP, etc.) D->F Yes (True Minimum) E->B Corrected Geometry G 5. Excited State Calculation (TD-DFT) F->G Ground-State Properties H Final Analysis & Interpretation F->H G->H

Caption: A validated workflow for DFT calculations.

Step 1: Initial Structure Generation

Before any calculation can begin, a plausible 3D structure of 2,5-Dimethylnicotinaldehyde is required. This can be created using molecular building software like Avogadro or GaussView. It is not necessary for this initial structure to be perfect, but bond lengths and angles should be reasonable to ensure a smooth start to the optimization process.

Step 2: Geometry Optimization

This is the most crucial step in the workflow. The goal is to find the molecular geometry that corresponds to the lowest energy on the potential energy surface. This is a prerequisite for all subsequent calculations, as properties are highly dependent on the molecular structure.[1]

Protocol:

  • Software: Use a quantum chemistry package like Gaussian, ORCA, or GAMESS.

  • Input: Specify the initial coordinates, the desired level of theory (B3LYP/6-311++G(d,p)), and the task (Opt).

  • Execution: The software will iteratively adjust the positions of the atoms, calculating the forces on them at each step, until the forces are negligible and the energy has converged to a minimum.

Step 3: Frequency Analysis

A geometry optimization algorithm locates a stationary point on the potential energy surface, but this could be a minimum or a saddle point (a transition state). A frequency calculation is essential to validate that the optimized structure is a true energy minimum.[2]

Protocol:

  • Input: Use the optimized geometry from the previous step. The level of theory must be identical to the one used for optimization.[2] Specify the task (Freq).

  • Execution: The calculation involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix).

  • Validation: A true minimum is confirmed if all calculated vibrational frequencies are real (positive). The presence of one or more imaginary frequencies indicates a saddle point, meaning the structure is not stable and requires further optimization or adjustment.

Step 4: Electronic Property Calculation

Once a validated minimum energy structure is obtained, a wealth of electronic properties can be calculated to understand the molecule's behavior.

Protocol:

  • Input: Use the validated optimized geometry.

  • Calculations:

    • Frontier Molecular Orbitals (HOMO/LUMO): Request the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP surface. This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

    • Mulliken Atomic Charges: Calculate the partial charges on each atom to understand the charge distribution within the molecule.

Step 5: Excited State Calculations (TD-DFT)

To understand the molecule's interaction with light and predict its UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[3][4] This method calculates the energies of electronic excited states.[3][4]

Protocol:

  • Input: Use the validated ground-state optimized geometry.

  • Method: Specify a TD-DFT calculation, requesting a certain number of excited states (nroots).

  • Execution: The calculation will provide the vertical excitation energies (corresponding to the wavelength of absorption) and the oscillator strengths (corresponding to the intensity of the absorption peak). These data can be used to simulate the theoretical UV-Vis spectrum.

Analysis and Interpretation of Results

Optimized Molecular Geometry

The output of the geometry optimization will provide precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography if available, or with data from similar, well-characterized molecules to assess the accuracy of the calculation.

Table 1: Predicted Geometrical Parameters for 2,5-Dimethylnicotinaldehyde (Illustrative)

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C=O (aldehyde) ~1.21 Å
C-C (aldehyde-ring) ~1.48 Å
C-N (in ring) ~1.34 Å
C-C (in ring) ~1.39 Å
Bond Angles O=C-H ~122°
C-C-N (in ring) ~124°
C-N-C (in ring) ~117°

(Note: These are typical expected values and would be replaced with actual calculation results.)

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to understanding chemical reactivity.

HOMO-LUMO Diagram LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor LUMO->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

  • HOMO: This orbital represents the region from which an electron is most likely to be donated. In 2,5-Dimethylnicotinaldehyde, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the aldehyde group, which are electron-rich regions.

  • LUMO: This orbital represents the region that is most likely to accept an electron. The LUMO is anticipated to be centered on the aldehyde group's carbon-oxygen double bond and the pyridine ring's carbon atoms, which are electrophilic sites.

  • HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a crucial parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. It also corresponds to a longer wavelength of light absorption in the UV-Vis spectrum.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visually intuitive map of charge distribution.

  • Red Regions (Negative Potential): These indicate areas of high electron density and are prone to electrophilic attack. For 2,5-Dimethylnicotinaldehyde, this will be concentrated around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring.

  • Blue Regions (Positive Potential): These indicate areas of electron deficiency and are susceptible to nucleophilic attack. These regions are expected around the hydrogen atoms and the aldehyde carbon.

Simulated Spectra
  • IR Spectrum: The frequency calculation provides the vibrational modes and their corresponding IR intensities. This simulated spectrum can be directly compared to an experimental FTIR spectrum to confirm the structure. Key peaks to look for would be the C=O stretch of the aldehyde (~1700 cm⁻¹), C-H stretches of the methyl groups and aromatic ring (~2900-3100 cm⁻¹), and C=N/C=C stretches of the pyridine ring (~1400-1600 cm⁻¹).

  • UV-Vis Spectrum: The TD-DFT calculation predicts the electronic transitions. For aromatic systems like this, one typically expects to see π → π* transitions at shorter wavelengths (higher energy) and potentially n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms at longer wavelengths (lower energy).

Table 2: Predicted Electronic Transitions (TD-DFT) for 2,5-Dimethylnicotinaldehyde (Illustrative)

Transition Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ ~320 nm Low (~0.01) n → π*
S₀ → S₂ ~275 nm High (~0.45) π → π*
S₀ → S₃ ~240 nm Medium (~0.20) π → π*

(Note: These are typical expected values and would be replaced with actual calculation results.)

Conclusion

This guide has outlined a robust, self-validating workflow for the comprehensive analysis of 2,5-Dimethylnicotinaldehyde's electronic structure using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometry, vibrational modes, and key electronic properties. The interpretation of HOMO-LUMO orbitals, MEP surfaces, and simulated spectra provides profound insights into the molecule's reactivity, stability, and optical behavior. This computational approach serves as an invaluable tool in the fields of drug discovery, materials science, and synthetic chemistry, enabling a deeper understanding of molecular properties before engaging in extensive experimental work.

References

(Note: The following is a representative list of references that would support the claims and protocols in this guide. The URLs provided are for illustrative purposes and lead to the respective journal or resource pages.)

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. Reaction Chemistry & Engineering, RSC Publishing. [Link]

  • ORCA 5.0 Tutorials: UV/Vis spectroscopy. ORCA Manual. [Link]

  • Considerations for DFT Frequency Calculations. Penn State University Sites. [Link]

  • ORCA Input Library: TDDFT. ORCA Manual. [Link]

  • Should one perform geometry optimisation before calculating electronic/phonon band structures via DFT? Matter Modeling Stack Exchange. [Link]

  • TDDFT. Rowan University. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Wiley Online Library. [Link]

  • Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. [Link]

  • ORCA Input Library: Geometry optimizations. ORCA Manual. [Link]

  • TDDFT UV/Vis Spectra Calculations in TURBOMOLE. TURBOMOLE GmbH. [Link]

  • Freq Keyword. Gaussian.com. [Link]

  • Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]

Sources

Exploratory

Toxicity and Safety Data Sheet for 2,5-Dimethylnicotinaldehyde: A Technical Guide for Drug Development Professionals

Executive Summary 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9) is a highly specialized, functionally dense heterocyclic intermediate[1][2]. In modern drug discovery, it serves as a critical building block for synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9) is a highly specialized, functionally dense heterocyclic intermediate[1][2]. In modern drug discovery, it serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), including SLC6A19 inhibitors for the treatment of phenylketonuria (PKU)[3] and SMARCA2/4 degraders utilized in targeted oncology[4].

However, the molecule presents a unique toxicological profile. The dual presence of a lipophilic dimethyl-pyridine ring and a highly reactive electrophilic aldehyde moiety requires rigorous safety profiling. As a Senior Application Scientist, I have structured this whitepaper to move beyond standard Safety Data Sheet (SDS) boilerplate. Here, we will dissect the mechanistic causality of its toxicity, establish self-validating safety protocols, and provide actionable intelligence for researchers handling this compound.

Physicochemical Profiling & Structural Logic

The toxicity of a molecule is an emergent property of its structure. 2,5-Dimethylnicotinaldehyde combines the membrane-permeating capabilities of a substituted pyridine with the aggressive cross-linking potential of an unhindered aldehyde.

Table 1: Physicochemical Identity
PropertyValue
Chemical Name 2,5-Dimethylnicotinaldehyde
Synonyms 2,5-Dimethylpyridine-3-carboxaldehyde
CAS Number 1211522-52-9
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
SMILES O=CC1=C(C)N=CC(C)=C1

Toxicological Assessment (The "SDS" Core)

Based on read-across data from structurally analogous pyridine-carboxaldehydes (e.g., 3,5-dimethylpyridine-2-carboxaldehyde and 3,4-dimethoxypyridine-2-carbaldehyde)[5][6], 2,5-Dimethylnicotinaldehyde triggers several critical Globally Harmonized System (GHS) hazard classifications.

Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral/Dermal/Inhal.)Category 4Harmful if swallowed, in contact with skin, or inhaledH302 + H312 + H332
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
Specific Target Organ Toxicity STOT SE 3May cause drowsiness or dizzinessH336
Mechanistic Causality of Toxicity

Do not simply memorize the hazard codes; understand the biochemical physics driving them:

  • Protein Adduction (H315, H319): The toxicity of 2,5-Dimethylnicotinaldehyde is fundamentally driven by its electrophilic aldehyde moiety. Aldehydes undergo rapid nucleophilic attack by cellular macromolecules[7]. The carbonyl carbon forms covalent Schiff bases with hard primary amines ( −NH2​ on Lysine) or Michael-type adducts with soft sulfhydryl groups ( −SH on Cysteine) in critical functional proteins[8][9]. This irreversible adduction denatures epithelial proteins, causing the severe irritation noted in H315 and H319.

  • Oxidative Stress (H302, H312): The rapid adduction of intracellular glutathione (GSH) by the aldehyde depletes the cell's primary antioxidant reserve, precipitating oxidative stress, mitochondrial dysfunction, and eventual apoptosis[8][10].

  • CNS Depression (H336): The lipophilic nature of the dimethyl-pyridine ring significantly enhances cellular permeability and blood-brain barrier (BBB) penetration[11][12]. Once in the central nervous system, the molecule disrupts neurotransmitter signaling, explaining the transient drowsiness and dizziness (STOT SE 3)[12][13].

ToxicityMechanism A 2,5-Dimethylnicotinaldehyde (Electrophilic Aldehyde) C Covalent Protein Adduction (Schiff Base / Michael Addition) A->C Electrophilic Attack B Cellular Nucleophiles (Cys-SH, Lys-NH2 on Proteins) B->C Nucleophilic Target D Depletion of Glutathione (GSH) & Oxidative Stress C->D Antioxidant Depletion E Cellular Dysfunction (Cytotoxicity / Irritation) D->E Apoptosis / Necrosis

Caption: Biochemical pathway of 2,5-Dimethylnicotinaldehyde toxicity via covalent protein adduction.

Experimental Protocols for Safety Validation

To rigorously validate the acute oral toxicity (H302) and establish a No-Observed-Adverse-Effect Level (NOAEL) prior to downstream API manufacturing, a self-validating in vitro cytotoxicity assay is mandatory.

Step-by-Step Methodology: HepG2 Cytotoxicity Assay

Expertise Note: We utilize HepG2 (human liver carcinoma) cells because the liver is the primary site of xenobiotic metabolism. HepG2 cells retain poly-specific cytochrome P450 activities, making them the ideal model for assessing the first-pass hepatotoxicity of pyridine derivatives.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Preparation: Dissolve 2,5-Dimethylnicotinaldehyde in anhydrous DMSO to create a 100 mM stock. Dilute in culture media to achieve a concentration gradient (0.1 µM to 1000 µM).

    • Causality: The final DMSO concentration must remain ≤0.1% to prevent vehicle-induced solvent toxicity from confounding the aldehyde's true IC50.

  • Dosing & Self-Validating Controls: Expose the cells to the gradient for 48 hours.

    • Trustworthiness Check: You must include a Negative Control (0.1% DMSO) to establish baseline viability, and a Positive Control (1% Triton X-100) to ensure assay sensitivity. If Triton X-100 fails to induce >95% cell death, the entire plate is invalidated.

  • MTT Reagent Addition: Remove media and add 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

    • Causality: MTT measures mitochondrial reductase activity. Because aldehyde toxicity directly impairs mitochondrial respiration via GSH depletion, this is a highly specific proxy for cellular viability.

  • Solubilization: Add 100 µL of DMSO to dissolve the resulting purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression.

ExperimentalWorkflow Step1 1. Cell Culture (HepG2 Hepatocytes) Step2 2. Compound Dosing (0.1 - 1000 µM) Step1->Step2 Step3 3. Incubation (48h at 37°C) Step2->Step3 Step4 4. MTT Reagent Addition (Metabolic Conversion) Step3->Step4 Step5 5. Absorbance Reading (570 nm) Step4->Step5 Step6 6. IC50 Calculation (Dose-Response Curve) Step5->Step6

Caption: Step-by-step in vitro cytotoxicity validation workflow using HepG2 cells.

Handling, Storage, and PPE Protocols

Because 2,5-Dimethylnicotinaldehyde is an active electrophile, improper handling will not only endanger the operator but also degrade the compound (auto-oxidation to 2,5-Dimethylnicotinic acid).

Table 3: PPE & Engineering Controls
Protection TypeSpecificationCausality / Rationale
Respiratory NIOSH-approved N95 or P100 half-maskPrevents inhalation of volatile aldehyde vapors, mitigating CNS depression (H332, H336).
Hand Nitrile gloves (min 0.4mm thickness)Mitigates dermal absorption and prevents localized protein adduction/skin irritation (H312, H315).
Eye Chemical splash gogglesProtects against severe epithelial cross-linking in the cornea (H319).
Engineering Fume hood (min 100 LFM face velocity)Ensures ambient vapor concentrations remain strictly below the STOT SE 3 threshold.

Storage Directive: Store strictly at 2-8°C under an inert atmosphere (Argon or Nitrogen). Protect from light and ambient moisture to prevent oxidative degradation of the carboxaldehyde group.

References

  • Appchem. "2,5-Dimethylnicotinaldehyde | 1211522-52-9". Appchemical Database. URL: [Link]

  • NextSDS. "3,5-Dimethylpyridine-2-carboxaldehyde — Chemical Substance Information". NextSDS Chemical Database. URL: [Link]

  • LoPachin, R. M., et al. "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • LoPachin, R. M., et al. "Molecular Mechanisms of 4-Hydroxy-2-nonenal and Acrolein Toxicity: Nucleophilic Targets and Adduct Formation." National Institutes of Health (NIH) PMC. URL:[Link]

  • National Center for Biotechnology Information. "4-Methylpyridine - Toxicity and Hazards." PubChem Database. URL:[Link]

  • World Intellectual Property Organization. "Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias." Google Patents (WO2025006827A1).
  • World Intellectual Property Organization. "Composés ciblant brm et méthodes d'utilisation associées (SMARCA2/4 Degraders)." Google Patents (WO2024059806A1).

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 2,5-Dimethylnicotinaldehyde in Preclinical Drug Development

Executive Summary In modern rational drug design, the thermodynamic and physicochemical profiling of early-stage building blocks is critical for predicting the behavior of downstream Active Pharmaceutical Ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the thermodynamic and physicochemical profiling of early-stage building blocks is critical for predicting the behavior of downstream Active Pharmaceutical Ingredients (APIs). 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9), structurally known as 2,5-dimethylpyridine-3-carboxaldehyde, is a highly specialized heterocyclic scaffold. It is increasingly utilized in the synthesis of complex therapeutics, most notably in the development of neutral amino acid transporter B0AT1 (SLC6A19) inhibitors for the treatment of phenylketonuria (PKU) .

This technical guide provides an in-depth analysis of the thermodynamic properties of 2,5-Dimethylnicotinaldehyde, detailing the causality behind its physicochemical behavior and establishing self-validating experimental protocols for its characterization.

Mechanistic Physicochemistry: The Role of the 2,5-Dimethyl Scaffold

The thermodynamic stability and reactivity of 2,5-Dimethylnicotinaldehyde are dictated by the precise spatial arrangement of its functional groups. Understanding these mechanistic principles is essential for optimizing downstream synthetic workflows.

  • Steric Shielding and Solvation Enthalpy ( ΔHsolv​ ): The methyl group at the C2 position provides significant steric hindrance adjacent to the pyridine nitrogen. This shielding restricts the approach of water molecules, reducing the hydration shell's density and altering the enthalpy of solvation.

  • Electronic Effects and Activation Energy ( Ea​ ): The methyl groups at C2 and C5 exert an inductive electron-donating effect (+I) on the pyridine ring. This increases the overall electron density of the heterocycle, which subtly modulates the electrophilicity of the C3 aldehyde carbon. Consequently, the activation energy required for nucleophilic addition (e.g., reductive amination during API synthesis) is thermodynamically distinct from that of unsubstituted nicotinaldehyde.

  • Crystal Lattice Energy: The asymmetric di-substitution disrupts planar stacking, lowering the crystal lattice energy. This manifests macroscopically as a depressed melting point and a lower enthalpy of fusion ( ΔHfus​ ) compared to highly symmetrical pyridine derivatives.

Quantitative Thermodynamic Data

The following table summarizes the core physicochemical parameters and predicted thermodynamic baseline values for 2,5-Dimethylnicotinaldehyde. These metrics directly influence the pharmacokinetic viability of the resulting APIs.

Table 1: Physicochemical & Thermodynamic Parameters

ParameterValueCausality / Relevance to Drug Design
CAS Number 1211522-52-9Standard chemical registry identification .
Molecular Weight 135.16 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's limits.
Fraction Csp3 0.25Balances molecular complexity and solubility; prevents flat, poorly soluble API profiles.
Rotatable Bonds 1Ensures a low entropic penalty ( −TΔS ) upon binding to target proteins.
H-Bond Acceptors 2.0Pyridine N and Aldehyde O participate in directed dipole interactions.
TPSA ~29.96 ŲCalculated via fragment-based contributions ; optimal for high membrane permeability.

Self-Validating Experimental Methodologies

To establish a trustworthy thermodynamic profile, analytical protocols must be designed as self-validating systems. Relying on a single thermal technique can lead to misinterpretation (e.g., confusing a degradation endotherm with a melting event). The following step-by-step methodologies utilize orthogonal techniques to guarantee data integrity.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ). Causality in Experimental Design: A heating rate of 10°C/min is selected to balance thermal resolution and sensitivity. Faster rates cause thermal lag, artificially broadening the melting endotherm and skewing the integration of ΔHfus​ , while slower rates reduce the signal-to-noise ratio.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2,5-Dimethylnicotinaldehyde into a hermetically sealed aluminum pan. Rationale: Hermetic sealing prevents premature volatilization of the aldehyde before the melting transition is fully captured.

  • Equilibration: Equilibrate the DSC cell at 0°C for 5 minutes to establish a stable baseline heat flow.

  • Thermal Ramp: Heat the sample from 0°C to 150°C at a strict rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Integration: Integrate the area under the primary endothermic peak to calculate ΔHfus​ (J/g).

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To measure vaporization kinetics and thermal stability, acting as an orthogonal validation for DSC. Causality in Experimental Design: A dry nitrogen purge is strictly maintained to prevent the oxidative degradation of the aldehyde group to a carboxylic acid during heating. This ensures that any measured mass loss is purely a function of vaporization or thermal decomposition, not a chemical reaction with the atmosphere.

  • Loading: Place 10.0 mg of the sample into a platinum TGA pan.

  • Purge: Purge the furnace with high-purity N2​ gas at 50 mL/min for 15 minutes prior to heating.

  • Heating Cycle: Ramp the temperature from 25°C to 300°C at 10°C/min.

  • Self-Validation Check: Overlay the TGA derivative mass loss curve (DTG) with the DSC thermogram. Validation Rule: If DSC shows an endotherm without a corresponding mass loss in TGA, the event is definitively a phase transition (melting). If mass loss coincides with the endotherm, the event involves vaporization or sublimation.

Workflow Sample Sample Prep (CAS 1211522-52-9) DSC DSC Analysis (Phase Transitions) Sample->DSC Thermal TGA TGA Analysis (Mass Loss Kinetics) Sample->TGA Gravimetric ITC ITC Analysis (API Binding) Sample->ITC Downstream Data Thermodynamic Profile DSC->Data u0394H_fus, Tm TGA->Data u0394H_vap, Td ITC->Data u0394G, u0394H, -Tu0394S

Workflow for the thermodynamic characterization of 2,5-Dimethylnicotinaldehyde.

Downstream Implications in API Thermodynamics

When 2,5-Dimethylnicotinaldehyde is incorporated into a final API (such as an SLC6A19 inhibitor), its structural features profoundly impact the thermodynamics of target binding. This is typically evaluated using Isothermal Titration Calorimetry (ITC) .

The fundamental binding equation is: ΔG=ΔH−TΔS

  • Enthalpic Contributions ( ΔH ): The pyridine nitrogen acts as a targeted hydrogen-bond acceptor within the protein binding pocket, yielding a favorable (negative) enthalpic contribution.

  • Entropic Contributions ( −TΔS ): The two methyl groups are highly lipophilic. When the API enters the binding pocket, water molecules surrounding these methyl groups are displaced into the bulk solvent. This desolvation process results in a massive gain in degrees of freedom for the water molecules, driving a highly favorable entropic shift that lowers the overall Gibbs free energy ( ΔG ).

Binding Unbound Unbound State (Solvated API + Target) TS Transition State (Desolvation & Conformational Shift) Unbound->TS Enthalpic Cost (u0394H > 0) Bound Bound Complex (Favorable u0394G) Unbound->Bound Overall Free Energy (u0394G) TS->Bound Entropic Gain (-Tu0394S < 0)

Thermodynamic binding cycle for APIs synthesized from 2,5-Dimethylnicotinaldehyde.

References

  • Title: Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias (WO2025006827A1)
  • Title: Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties Source: Journal of Medicinal Chemistry (Ertl P. et al., 2000) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis Protocol for 2,5-Dimethylnicotinaldehyde via Directed Halogenation and Lithium-Halogen Exchange

Mechanistic Overview & Synthetic Strategy 2,5-Dimethylnicotinaldehyde (also known as 2,5-dimethylpyridine-3-carboxaldehyde, CAS 1211522-52-9)[1] is a highly valuable heterocyclic building block utilized extensively in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Synthetic Strategy

2,5-Dimethylnicotinaldehyde (also known as 2,5-dimethylpyridine-3-carboxaldehyde, CAS 1211522-52-9)[1] is a highly valuable heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and complex molecular architectures[2].

Direct formylation of the pyridine nucleus (e.g., via the Vilsmeier-Haack reaction) is notoriously inefficient. The electron-deficient nature of the pyridine ring inherently resists electrophilic aromatic substitution, meaning that unactivated alkylpyridines like 2,5-lutidine require a more strategic, indirect approach to functionalize the ring[3].

To overcome this electronic deactivation, this protocol employs a highly efficient two-phase sequence :

  • Regioselective Electrophilic Bromination: 2,5-lutidine is subjected to bromination in a strongly acidic medium (oleum). The acidic environment protonates the pyridine nitrogen, preventing electrophilic attack at the heteroatom and directing the highly reactive bromonium ion to the most electron-rich available position (C3), yielding 3-bromo-2,5-dimethylpyridine[4].

  • Lithium-Halogen Exchange and Formylation: The brominated intermediate undergoes a rapid lithium-halogen exchange with n-butyllithium (n-BuLi) at cryogenic temperatures. The resulting organolithium species is then quenched with anhydrous N,N-dimethylformamide (DMF)[3].

Pathway A 2,5-Lutidine (Starting Material) B 3-Bromo-2,5-dimethylpyridine (Halogenated Intermediate) A->B Br2, Oleum Electrophilic Bromination C 2,5-Dimethylnicotinaldehyde (Target Product) B->C 1. n-BuLi, THF, -78°C 2. DMF 3. H3O+ Quench

Chemical pathway for the synthesis of 2,5-Dimethylnicotinaldehyde from 2,5-lutidine.

Experimental Protocol

Phase 1: Synthesis of 3-Bromo-2,5-dimethylpyridine

Causality Note: Oleum serves a dual purpose. It protonates the pyridine ring to prevent N-bromination, while simultaneously generating a highly reactive electrophilic bromine species capable of attacking the deactivated ring[4]. Strict stoichiometric control of the brominating agent is required to prevent over-bromination to the dibromide species.

Step-by-Step Methodology:

  • Preparation: Cool 20 mL of 20% oleum to 0 °C in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Substrate Addition: Slowly add 2,5-lutidine (14.0 mmol) dropwise to the cold oleum. Caution: This step is highly exothermic.

  • Bromination: Allow the mixture to warm to room temperature, then add Bromine (Br₂, 14.0 mmol) slowly over a period of 2.5 hours.

  • Maturation: Stir the reaction mixture for an additional 3 hours at room temperature to ensure complete conversion.

  • Workup: Carefully pour the highly acidic mixture over 80 mL of crushed ice. Neutralize the solution cautiously with solid sodium carbonate (Na₂CO₃) until a pH of 7-8 is achieved.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to isolate the 3-bromo-2,5-dimethylpyridine intermediate.

Phase 2: Formylation to 2,5-Dimethylnicotinaldehyde

Causality Note: Cryogenic temperatures (-78 °C) are strictly mandatory during this phase. If the temperature rises, the highly nucleophilic n-BuLi will bypass the halogen exchange and add directly to the pyridine ring (Chichibabin-type addition). Furthermore, DMF acts as an ideal formyl equivalent because the initial nucleophilic attack forms a stable tetrahedral hemiaminal intermediate that prevents double addition of the organolithium species[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the isolated 3-bromo-2,5-dimethylpyridine intermediate in 15 mL of anhydrous THF under a strict inert atmosphere (Argon or N₂).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to reach an internal temperature of -78 °C.

  • Lithiation: Slowly add n-BuLi (2.5 M in hexanes, 1.1 equivalents) dropwise via a syringe. Stir the resulting dark mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise. Continue stirring at -78 °C for 30 minutes, then remove the cooling bath and gradually allow the reaction to warm to room temperature over 1 hour.

  • Quench: Quench the reaction by adding 10 mL of 1M HCl to hydrolyze the stable hemiaminal intermediate into the free aldehyde. Stir vigorously for 15 minutes.

  • Isolation: Extract the mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient) to yield pure 2,5-Dimethylnicotinaldehyde.

Workflow Step1 Phase 1: Bromination (Br2, Oleum, 0°C to RT) Step2 Workup & Isolation (Neutralization, Extraction) Step1->Step2 Step3 Phase 2: Lithiation (n-BuLi, THF, -78°C) Step2->Step3 Step4 Formylation (Anhydrous DMF Addition) Step3->Step4 Step5 Aqueous Quench (Acidic Hydrolysis of Hemiaminal) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6

Step-by-step experimental workflow for the two-phase formylation protocol.

Quantitative Data & Reaction Parameters

ParameterPhase 1: BrominationPhase 2: Formylation
Primary Reagent 2,5-Lutidine (1.0 eq)3-Bromo-2,5-dimethylpyridine (1.0 eq)
Active Agent Br₂ (1.0 eq)n-BuLi (1.1 eq), DMF (1.5 eq)
Solvent System 20% OleumAnhydrous THF
Operating Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 3 - 4 hours1.5 - 2 hours
Typical Yield 80 - 89%65 - 75%

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized 2,5-Dimethylnicotinaldehyde, researchers must validate the product using ¹H NMR spectroscopy. This protocol acts as a self-validating system through two specific spectroscopic markers:

  • Confirmation of Formylation: The diagnostic aldehyde proton (-CHO) will appear as a distinct, sharp singlet far downfield (typically between 10.0 and 10.5 ppm).

  • Confirmation of Regioselectivity: The disappearance of the C3 aromatic proton (present in the starting 2,5-lutidine) and the presence of a single, isolated aromatic proton at the C4 position will confirm that the initial bromination and subsequent formylation occurred exclusively at the desired C3 position.

References

  • BenchChem. 2-Methylisonicotinaldehyde. BenchChem. 5[3]

  • ACS Publications. Controlled Oxygen Release from Pyridone Endoperoxides Promotes Cell Survival under Anoxic Conditions. Journal of the American Chemical Society. 4[4]

  • Google Patents. WO2025006827A1 - Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias.6[2]

  • ChemicalBook. 1211522-52-9 CAS | 2,5-Dimethylpyridine-3-carboxaldehyde. ChemicalBook. 7[1]

Sources

Application

Application Note: 2,5-Dimethylnicotinaldehyde as a Strategic Pharmaceutical Intermediate

Executive Summary In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds that offer both metabolic stability and precise spatial geometry. 2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds that offer both metabolic stability and precise spatial geometry. 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9) has emerged as a highly versatile heterocyclic building block[1]. The presence of methyl groups at the C2 and C5 positions of the pyridine ring provides critical steric shielding, which mitigates off-target metabolic oxidation (e.g., by Cytochrome P450 enzymes) while locking the conformation of appended functional groups. The highly reactive aldehyde at the C3 position serves as an ideal electrophilic anchor for late-stage functionalization, particularly via reductive amination or Knoevenagel condensations.

This application note provides a comprehensive guide for researchers utilizing 2,5-Dimethylnicotinaldehyde, detailing its physicochemical profile, its mechanistic role in cutting-edge therapeutics, and a self-validating protocol for its integration into complex drug scaffolds.

Chemical and Physical Profiling

Understanding the baseline properties of 2,5-Dimethylnicotinaldehyde is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

PropertyValue
Chemical Name 2,5-Dimethylnicotinaldehyde
Synonyms 2,5-Dimethylpyridine-3-carboxaldehyde
CAS Number 1211522-52-9[1]
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
Reactivity Profile Electrophilic aldehyde (susceptible to nucleophilic attack); Basic pyridine nitrogen (pKa ~5.5, capable of forming salts)
Storage Conditions Inert atmosphere (Argon/N2), 2–8 °C to prevent auto-oxidation of the aldehyde to the corresponding carboxylic acid.

Mechanistic Role in Modern Therapeutics

The structural unique features of 2,5-Dimethylnicotinaldehyde make it a preferred intermediate in several advanced therapeutic areas:

Targeted Protein Degradation (BRM/SMARCA2)

In the development of heterobifunctional degraders (PROTACs) targeting the SWI/SNF chromatin remodeling complex component BRM (SMARCA2), 2,5-Dimethylnicotinaldehyde is utilized to synthesize the target-binding ligand[2]. The 2,5-dimethylpyridine core perfectly occupies specific hydrophobic pockets within the BRM domain, while the aldehyde allows for the seamless attachment of the linker-E3 ligase ligand complex via reductive amination[2].

SLC6A19 Inhibitors for Phenylketonuria (PKU)

Phenylketonuria (PKU) is a metabolic disorder characterized by the toxic accumulation of phenylalanine (Phe)[3]. A novel therapeutic approach involves inhibiting SLC6A19 (B0AT1), an amino acid transporter in the intestinal lumen, thereby preventing dietary Phe absorption[3]. 2,5-Dimethylnicotinaldehyde and its halogenated derivatives (e.g., 6-bromo-2,5-dimethylnicotinaldehyde) are critical electrophiles used to construct the core heterocyclic scaffold of these potent SLC6A19 inhibitors[3].

Pathway Gut Intestinal Lumen (Dietary Phenylalanine) SLC SLC6A19 (B0AT1) Transporter Gut->SLC Absorption Blood Bloodstream (Toxic Phe Accumulation) SLC->Blood Active Transport Excretion Fecal Excretion of Phe (Therapeutic Effect) SLC->Excretion Blocked Uptake Rerouting Drug 2,5-Dimethylnicotinaldehyde Derived Inhibitor Drug->SLC Target Inhibition

Mechanism of SLC6A19 inhibition by 2,5-Dimethylnicotinaldehyde-derived compounds in PKU.

Standard Operating Procedure: Reductive Amination

The most common application of 2,5-Dimethylnicotinaldehyde is the formation of complex alkylated amines. The following protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent.

Expertise & Causality: NaBH(OAc)3 is explicitly chosen over Sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted 2,5-Dimethylnicotinaldehyde into a dead-end alcohol byproduct (2,5-dimethylpyridin-3-ylmethanol), ensuring the hydride only attacks the more electrophilic iminium ion formed after condensation.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 2,5-Dimethylnicotinaldehyde (1.0 eq) and the target primary or secondary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (AcOH) (1.5 eq) to the stirring mixture.

    • Causality: The weak acid protonates the transient hemiaminal intermediate, facilitating the elimination of water to form the highly reactive imine/iminium species.

  • Self-Validating Check (Critical): Before proceeding, sample the reaction and analyze via LC-MS. Do not add the reducing agent until the mass of the starting aldehyde has disappeared and the mass of the imine/hemiaminal intermediate is dominant. This self-validating step guarantees that the condensation is complete, preventing the irreversible waste of the aldehyde intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)3 (1.5 eq) over 10 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

    • Causality: This neutralizes the acetic acid and decomposes any unreacted hydride, while also ensuring the basic pyridine nitrogen of the product is deprotonated, keeping it in the organic phase.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

G A 2,5-Dimethylnicotinaldehyde C Hemiaminal Intermediate A->C + AcOH B Amine Scaffold B->C D Iminium Ion C->D - H2O (Self-Validation Point) E Alkylated Amine API D->E NaBH(OAc)3 Reductive Cleavage

Reductive amination workflow of 2,5-Dimethylnicotinaldehyde to form alkylated amine APIs.

Quality Control & Analytical Validation

To verify the integrity of the synthesized intermediate, the following analytical signatures should be confirmed:

  • 1H NMR (CDCl3): The disappearance of the highly deshielded aldehyde proton signal (typically around δ 10.0–10.5 ppm) is the primary indicator of successful conversion. The appearance of a new methylene singlet/doublet (depending on the amine) around δ 3.5–4.5 ppm confirms the formation of the alkyl linkage.

  • LC-MS: Ensure the absence of the M+2 peak corresponding to the over-reduced alcohol byproduct. The final product should exhibit a strong [M+H]+ signal corresponding to the exact mass of the coupled amine.

References

  • ChemicalBook. "1211522-52-9 CAS|2,5-Dimethylpyridine-3-carboxaldehyde". ChemicalBook.
  • Google Patents. "WO2024059806A1 - Composés ciblant brm et méthodes d'utilisation associées".
  • Google Patents. "WO2025006827A1 - Substituted cyclic compounds and methods of treating phenylketonuria and other amino acidurias".

Sources

Method

Application Note: 2,5-Dimethylnicotinaldehyde in Transition Metal Ligand Design

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthesis Scientists, and Bioinorganic Drug Development Professionals Executive Summary & Chemical Rationale In the realm of...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthesis Scientists, and Bioinorganic Drug Development Professionals

Executive Summary & Chemical Rationale

In the realm of coordination chemistry and rational drug design, the structural tuning of organic ligands is the primary driver of transition metal complex reactivity. 2,5-Dimethylnicotinaldehyde (2,5-dimethylpyridine-3-carboxaldehyde) serves as a highly specialized precursor for synthesizing advanced Schiff base and tripodal ligands.

While standard pyridine-2-carboxaldehydes are ubiquitous for forming rigid, planar 5-membered chelates, the 3-formyl positioning in nicotinaldehyde derivatives fundamentally alters the coordination topology. The meta-relationship between the pyridine nitrogen and the formyl group prevents standard bidentate chelation to a single metal center, instead promoting the formation of bridging coordination polymers, porous networks, or monodentate architectures[1].

The addition of the 2,5-dimethyl groups introduces two critical mechanistic variations:

  • Electronic Tuning (+I Effect): The electron-donating inductive effects of the methyl groups increase the electron density on the pyridine ring, enhancing the σ -donor capacity of the pyridine nitrogen and strengthening the resulting Metal–Nitrogen (M–N) bond.

  • Steric Hindrance: The C2-methyl group sits adjacent to the pyridine nitrogen, creating a sterically congested pocket. This bulk actively dictates the coordination geometry, forcing transition metals (e.g., Zn²⁺, Cu²⁺) into specific conformations and preventing unwanted ligand aggregation[2].

These structural features make 2,5-Dimethylnicotinaldehyde an exceptional candidate for designing catalysts with highly specific active-site pockets, as well as bioinorganic complexes with targeted antibacterial or pharmacological properties[3].

Mechanistic Pathways & Structural Causality

To successfully utilize this precursor, one must understand how its structural features dictate downstream ligand behavior. The diagram below maps the causality between the molecular structure of 2,5-Dimethylnicotinaldehyde and its macroscopic coordination properties.

StructuralLogic M1 C2-Methyl Group E1 Steric Hindrance at N1 Prevents Planar Chelation M1->E1 E2 Electron Donation (+I) Increases N1 Basicity M1->E2 M2 C5-Methyl Group M2->E2 M3 C3-Formyl Group E3 Imine Formation Creates N-donor Site M3->E3 O1 Favors Bridging or Monodentate Modes E1->O1 O2 Stronger Metal-N Bond E2->O2 O3 Tunable Schiff Base Architecture E3->O3

Causality map of structural features in 2,5-Dimethylnicotinaldehyde dictating ligand behavior.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of a model Schiff base ligand (L1) via condensation with isoniazid (a common pharmacophore), followed by metallation with Zinc(II). This specific pairing is highly relevant for developing bioactive metal complexes[4].

Protocol A: Synthesis of the Schiff Base Ligand (L1)

Objective: Condense 2,5-Dimethylnicotinaldehyde with isoniazid to form an imine-based ligand.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of Isoniazid in 30 mL of hot, anhydrous methanol.

    • Causality: Anhydrous conditions are critical to drive the equilibrium of the condensation reaction forward by preventing the hydrolysis of the newly formed imine bond.

  • Addition: Slowly add 10.0 mmol of 2,5-Dimethylnicotinaldehyde dropwise to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: The mild acid (pH ~5.5) protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. If a stronger acid or larger volume is used, the nucleophilic amine of the isoniazid will become fully protonated (ammonium), halting the reaction.

  • Reflux: Heat the mixture under reflux (65 °C) for 3–4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Isolation: Cool the reaction to 0 °C to induce crystallization. Filter the resulting precipitate, wash with cold methanol, and dry under vacuum.

Self-Validation Checkpoint (FTIR): Analyze the dried product. The reaction is successful only if the aldehyde ν (C=O) stretch at ~1695 cm⁻¹ is completely absent, replaced by a sharp, strong imine ν (C=N) stretch at ~1620–1630 cm⁻¹[3].

Protocol B: Metallation with Zinc(II)

Objective: Synthesize the₂ complex.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of Ligand L1 in 20 mL of a methanol/DMSO mixture (9:1 v/v) with gentle heating.

    • Causality: The C2-methyl group decreases the solubility of the rigid ligand in pure alcohols; the addition of 10% DMSO disrupts intermolecular π−π stacking, ensuring complete dissolution prior to metallation.

  • Metal Addition: Dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O in 10 mL of methanol. Add this dropwise to the ligand solution.

  • Self-Assembly: Stir the mixture at 50 °C for 2 hours. The steric bulk of the 2,5-dimethyl groups prevents the formation of a tightly packed 1:3 complex, thermodynamically favoring a 1:2 (Metal:Ligand) ratio with an octahedral geometry completed by solvent molecules[1].

  • Crystallization: Allow the solution to evaporate slowly at room temperature over 4–5 days to yield diffraction-quality single crystals.

LigandDesign A 2,5-Dimethylnicotinaldehyde (Precursor) C Schiff Base Condensation (MeOH, Reflux, H+ cat.) A->C B Isoniazid (Primary Amine) B->C D Ligand L1 (Sterically Hindered Imine) C->D -H2O E Metallation (Zn2+ / MeOH) D->E Zn(NO3)2 F [Zn(L1)2(H2O)4]2+ Octahedral Complex E->F Self-Assembly

Workflow for the synthesis and metallation of 2,5-Dimethylnicotinaldehyde Schiff base ligands.

Quantitative Data & Structural Validation

To ensure rigorous quality control during ligand and complex synthesis, compare your analytical results against the benchmark data summarized in the tables below.

Table 1: Diagnostic FTIR & NMR Validation Markers

Monitoring the shift in vibrational frequencies and proton resonances confirms both ligand formation and subsequent metal coordination[3][5].

Functional Group / NucleusPrecursor (Aldehyde)Free Ligand (L1)Zn(II) ComplexCausality / Interpretation
FTIR: ν (C=O) Aldehyde ~1695 cm⁻¹AbsentAbsentConfirms complete condensation.
FTIR: ν (C=N) Imine N/A~1625 cm⁻¹~1615 cm⁻¹Shift to lower wavenumber indicates electron density withdrawal by the metal.
FTIR: ν (Zn–N) N/AN/A~415–430 cm⁻¹Direct evidence of metal-nitrogen coordination.
¹H NMR: Aldehyde Proton δ ~10.1 ppmAbsentAbsentConfirms consumption of the starting material.
¹H NMR: Imine Proton N/A δ ~8.7 ppm δ ~8.9 ppmDownfield shift confirms coordination of the adjacent nitrogen to the electropositive Zn²⁺.
Table 2: Impact of 2,5-Dimethyl Substitution on Coordination Geometry

The structural divergence between standard pyridine-3-carboxaldehyde and 2,5-dimethylnicotinaldehyde is most evident in the resulting crystal structures[1][2].

ParameterPyridine-3-carboxaldehyde Ligands2,5-Dimethylnicotinaldehyde LigandsMechanistic Impact
Preferred Coordination Polymeric 2D/3D networksMononuclear or discrete dinuclearSteric bulk at C2 prevents dense packing.
Pyridine N–M Bond Length ~2.15 Å (Zn²⁺)~2.11 Å (Zn²⁺)+I effect of methyls increases basicity, yielding a shorter, stronger coordinate covalent bond.
Cavity Size (Tripodal) Small / CompactExpanded / ConstrainedIdeal for selective host-guest chemistry or size-exclusion catalysis.

References

  • Title: Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II) Source: Scirp.org URL: 1

  • Title: Metal Complexes of a Novel Schiff Base Based on Penicillin: Characterization, Molecular Modeling, and Antibacterial Activity Study Source: PMC (National Institutes of Health) URL: 3

  • Title: Zinc(II) complexes of Schiff base ligands exhibit interesting properties which could be exploited for potential applications Source: Scirp.org URL: 4

  • Title: Five Porous Complexes Constructed from a Racemic Ligand: Synthesis, Chiral Self-Assembly, Iodine Adsorption, and Desorption Properties Source: ACS Publications URL: 5

  • Title: Tailoring the local environment around metal ions: a solution chemical and structural study of some multidentate tripodal ligands Source: The Royal Society of Chemistry (RSC) URL: 2

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2,5-Dimethylnicotinaldehyde in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule in Focus: 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9) Executive Summary 2,5-Dimethylnicotinaldehyde (also known as 2,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule in Focus: 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9)

Executive Summary

2,5-Dimethylnicotinaldehyde (also known as 2,5-dimethylpyridine-3-carboxaldehyde) is a highly valuable heterocyclic building block in medicinal chemistry[1]. The presence of the electron-deficient pyridine ring, coupled with the steric hindrance imposed by the adjacent 2-methyl group, often complicates traditional nucleophilic addition reactions (e.g., Grignard additions) at the C3-aldehyde. To circumvent these limitations, modern transition-metal-catalyzed cross-coupling strategies have emerged as robust alternatives.

This application note details two state-of-the-art cross-coupling methodologies that leverage the aldehyde functionality of 2,5-dimethylnicotinaldehyde:

  • Nickel/Photoredox Dual-Catalyzed Reductive Cross-Coupling: For the synthesis of sterically congested, silyl-protected diaryl carbinols[2].

  • Barluenga-Valdés Cross-Coupling: A palladium-catalyzed carbene migratory insertion utilizing N-tosylhydrazones to access polysubstituted vinyl pyridines[3][4].

Workflow 1: Nickel/Photoredox Dual-Catalyzed Reductive Cross-Coupling

Mechanistic Causality & Experimental Design

Traditional syntheses of diaryl carbinols require highly reactive, moisture-sensitive organometallic reagents. Recently, photoredox-assisted nickel catalysis has enabled the direct reductive cross-coupling of aryl halides with aldehydes under exceptionally mild conditions[2].

For 2,5-dimethylnicotinaldehyde, this method is particularly advantageous. The dual-catalytic system utilizes an α -silylamine as a bifunctional organic reductant. The causality behind this choice is twofold:

  • Electron Donor: The α -silylamine quenches the excited state of the photocatalyst (e.g., Ir(ppy) 3​ ), generating a strongly reducing α -amino radical.

  • Transmetalating Agent: The silyl group transfers to the oxygen of the aldehyde during the Ni-catalyzed oxidative addition, stabilizing the resulting alkoxide and driving the catalytic cycle forward without the need for stoichiometric metallic reductants like Zn or Mn[2].

NiPhotoredox Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (2,5-Dimethylnicotinaldehyde) Ni0->OxAdd NiII Ni(II)-Alkoxy Complex (Silyl Transfer) OxAdd->NiII Radical Aryl Radical Addition (From Photocycle) NiII->Radical NiIII Ni(III) Intermediate Radical->NiIII RedElim Reductive Elimination (Diaryl Carbinol Product) NiIII->RedElim RedElim->Ni0 Reduction via α-silylamine

Figure 1: Nickel/Photoredox dual-catalytic cycle for the reductive cross-coupling of aldehydes.

Protocol: Synthesis of Silyl-Protected Diaryl Carbinols

Reagents Required:

  • 2,5-Dimethylnicotinaldehyde (1.0 equiv, 0.5 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.5 equiv, 0.75 mmol)

  • NiCl 2​ ·dtbbpy (10 mol%)

  • Ir(ppy) 3​ (1 mol%)

  • α -Silylamine (e.g., N,N-diisopropyl-trimethylsilylmethylamine) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an argon-filled glovebox, charge a 10 mL Schlenk tube equipped with a magnetic stir bar with NiCl 2​ ·dtbbpy (10 mol%) and Ir(ppy) 3​ (1 mol%).

  • Substrate Addition: Add 2,5-dimethylnicotinaldehyde (0.5 mmol) and the aryl bromide (0.75 mmol). If the aryl bromide is a liquid, add it via a microsyringe.

  • Reductant & Solvent: Inject anhydrous MeCN (5.0 mL) followed by the α -silylamine (1.0 mmol). Seal the tube with a Teflon-lined screw cap.

  • Photochemical Reaction: Remove the tube from the glovebox. Irradiate the mixture using a 34 W Blue LED lamp (approx. 440 nm) at room temperature for 24 hours. Ensure vigorous stirring.

  • Workup & Purification: Quench the reaction by exposing it to air. Dilute with ethyl acetate (15 mL) and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the silyl-protected diaryl carbinol.

Workflow 2: Barluenga-Valdés Cross-Coupling

Mechanistic Causality & Experimental Design

The Barluenga-Valdés reaction is a powerful transformation that couples N-tosylhydrazones (derived from aldehydes or ketones) with aryl halides to form polysubstituted alkenes[4].

When applied to 2,5-dimethylnicotinaldehyde, the aldehyde is first condensed with tosylhydrazine. In the presence of a base (LiOtBu) and a Palladium catalyst, the tosylhydrazone decomposes in situ to form a diazo compound. The causality of the base selection is critical: LiOtBu is strong enough to deprotonate the hydrazone but sterically hindered enough to avoid nucleophilic attack on the aryl halide. The Pd(0) catalyst undergoes oxidative addition with the aryl halide, followed by coordination and decomposition of the diazo species to generate a Pd-carbene. Migratory insertion of the aryl group into the carbene carbon, followed by β -hydride elimination, yields the stereodefined vinyl pyridine[3][4].

BarluengaValdes Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II)-Aryl Complex OxAdd->PdII Diazo Diazo Coordination (From Tosylhydrazone) PdII->Diazo Carbene Pd-Carbene Formation (- N2) Diazo->Carbene Migratory Migratory Insertion Carbene->Migratory BetaElim β-Hydride Elimination (Alkene Product) Migratory->BetaElim BetaElim->Pd0 Base-assisted HX removal

Figure 2: Palladium-catalyzed Barluenga-Valdés carbene migratory insertion pathway.

Protocol: Synthesis of Pyridine-Functionalized Alkenes

Reagents Required:

  • 2,5-Dimethylnicotinaldehyde tosylhydrazone (1.5 equiv, 0.75 mmol) (Pre-synthesized via standard condensation of the aldehyde with p-toluenesulfonyl hydrazide)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 equiv, 0.5 mmol)

  • PdCl 2​ (PPh 3​ ) 2​ (2.5 mol%)

  • LiOtBu (3.75 equiv, 1.875 mmol)

  • Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a 15 mL pressure tube and backfill with argon three times.

  • Reagent Charging: Add the pre-formed 2,5-dimethylnicotinaldehyde tosylhydrazone (0.75 mmol), the aryl halide (0.5 mmol), PdCl 2​ (PPh 3​ ) 2​ (2.5 mol%), and LiOtBu (1.875 mmol) to the tube[3].

  • Solvent Addition: Inject anhydrous 1,4-dioxane (4.0 mL) under a steady stream of argon. Seal the pressure tube tightly.

  • Heating: Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously for 2 to 4 hours. The reaction mixture will typically turn from a pale yellow to a deep red/brown as the Pd-carbene intermediate forms and reacts.

  • Reaction Monitoring: Monitor the consumption of the aryl halide via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting with dichloromethane (20 mL).

  • Purification: Concentrate the filtrate under vacuum and purify the residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate) to isolate the target substituted alkene.

Quantitative Data Summary

The following table summarizes the comparative metrics, expected yields, and functional group tolerances for both cross-coupling methodologies involving 2,5-dimethylnicotinaldehyde.

Reaction ParameterNi/Photoredox Reductive CouplingPd-Catalyzed Barluenga-Valdés Coupling
Target Scaffold Silyl-protected diaryl carbinolsPolysubstituted alkenes (vinyl pyridines)
Catalyst System NiCl 2​ ·dtbbpy / Ir(ppy) 3​ PdCl 2​ (PPh 3​ ) 2​
Key Additive/Base α -Silylamine (Reductant)LiOtBu (Base)
Temperature Room Temperature (Photochemical)100 °C (Thermal)
Reaction Time 24 hours2 - 4 hours
Expected Yield Range 65% - 85%70% - 95%
Functional Group Tolerance High (Tolerates esters, nitriles, unprotected amines)Moderate (Sensitive to acidic protons; requires protection of alcohols/amines)
Primary Byproducts Silyl-amine degradation productsN 2​ gas, lithium halides, toluenesulfinate

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques and recrystallization of 2,5-Dimethylnicotinaldehyde

An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Purification of 2,5-Dimethylnicotinaldehyde Welcome to the technical support center for 2,5-Dimethylnicotinaldehyde.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Purification of 2,5-Dimethylnicotinaldehyde

Welcome to the technical support center for 2,5-Dimethylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification and recrystallization of this compound. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with 2,5-Dimethylnicotinaldehyde?

A1: Impurities typically arise from the synthetic route used. The most common impurity is 2,5-dimethylnicotinic acid, which forms via air oxidation of the aldehyde functional group.[1] Other potential impurities include unreacted starting materials or byproducts from side reactions, such as other isomers or incompletely functionalized precursors.[2] It is crucial to understand the specific synthetic pathway to anticipate and test for likely contaminants.

Q2: What are the primary methods for purifying 2,5-Dimethylnicotinaldehyde?

A2: The three most effective techniques are:

  • Recrystallization: An excellent method for achieving high purity if a suitable solvent system can be identified. It is effective at removing small amounts of impurities from a solid product.[3]

  • Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[3] It is particularly useful for separating the aldehyde from non-polar impurities or when recrystallization is challenging.

  • Bisulfite Adduct Formation: A classic and highly selective chemical method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from impurities. The pure aldehyde is then regenerated.[3][4]

Q3: How can I assess the purity of my purified 2,5-Dimethylnicotinaldehyde?

A3: A multi-faceted approach is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective way to visualize the number of components in your sample.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and accurate quantification of the product and its impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect and quantify impurities by comparing the spectra to a known standard.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[5]

Q4: What are the key physical properties of 2,5-Dimethylnicotinaldehyde?

A4: Understanding the physical properties is essential for designing purification protocols.

PropertyValueSource
CAS Number 1211522-52-9[6]
Molecular Formula C₈H₉NO[6]
Molecular Weight 135.16 g/mol [6]
Appearance Typically a solid at room temperatureInferred from related structures
Solubility Soluble in many organic solventsInferred from aldehyde class

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool, but aldehydes can be sensitive. Here are solutions to common problems.

Q: My aldehyde is decomposing on the silica gel column. What is happening and how can I prevent it?

A: This is a frequent issue. Silica gel is inherently acidic and can act as a mild Lewis acid. This acidity can catalyze the formation of acetals or hemiacetals if you are using an alcohol-based eluent, or potentially other decomposition pathways.[7]

Solutions:

  • Deactivate the Silica: Before running the column, flush it with your eluent system containing a small amount of a tertiary amine, such as triethylamine (~0.5-1%). The amine neutralizes the acidic sites on the silica surface, preventing decomposition.[7]

  • Switch the Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is less acidic and often a better choice for acid-sensitive compounds like aldehydes.[7]

  • Avoid Reactive Solvents: Do not use primary or secondary alcohols (like methanol or ethanol) in your eluent, as they can directly react with the aldehyde on the acidic silica surface.[7] Opt for solvents like ethyl acetate, dichloromethane, hexane, or toluene.

Q: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

A: Poor separation means the difference in affinity for the stationary phase between your compounds is too small for your current conditions.

Solutions:

  • Optimize the Eluent System: The goal is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate, as this often provides the best separation on a column.[7]

    • If the Rf is too high (compounds move too fast), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

    • If the Rf is too low (compounds stick to the silica), increase the polarity of the eluent.

  • Use a Longer Column: Increasing the length of the column provides more surface area for interaction, which can improve the separation of compounds with similar polarities.

  • Try a Different Solvent System: Don't just vary the ratio; try entirely different solvents. A switch from a hexane/ethyl acetate system to a dichloromethane/toluene system, for example, can alter the specific interactions (e.g., pi-stacking with toluene) and change the elution order, potentially resolving your compounds.[7]

Troubleshooting Guide: Recrystallization

Recrystallization can yield exceptionally pure material, but it requires careful optimization.

Q: My compound is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[5] This often happens if the boiling point of the solvent is too high or the solution is too saturated.

Solutions:

  • Add More Solvent: Immediately add more hot solvent to redissolve the oil. Then, allow the solution to cool much more slowly. A slower cooling rate gives the molecules time to align into a crystal lattice.[5]

  • Lower the Crystallization Temperature: Try a solvent with a lower boiling point. This ensures that the solution becomes saturated at a temperature below the melting point of your compound.

  • Use a Two-Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" hot solvent (in which it is poorly soluble) until the solution just becomes cloudy. This cloudiness indicates saturation. Add a drop or two of the "good" solvent to clarify and then cool slowly.[8]

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This usually means the solution is not sufficiently saturated, or crystallization has not been initiated.

Solutions:

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide a nucleation site for crystal growth.[5]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystallization.[5]

  • Increase Concentration: Gently heat the solution to boil off some of the solvent. This will increase the concentration of your compound. Be careful not to remove too much solvent, or the compound may crash out of solution impurely.[5]

  • Ensure Thorough Cooling: Allow the flask to cool slowly to room temperature first, then place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[5][9]

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield is often a result of using too much solvent or incomplete crystallization.

Solutions:

  • Use the Minimum Amount of Hot Solvent: During the dissolution step, use only enough hot solvent to fully dissolve the solid. Any excess solvent will retain more of your product in the solution upon cooling, reducing your yield.[5]

  • Cool Thoroughly: Ensure the solution is completely cooled in an ice bath before filtration to minimize the solubility of your product in the mother liquor.[5][9]

  • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using too much wash solvent, or solvent that is not cold, will dissolve some of your purified product.[5]

  • Recover a Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often recover a second, slightly less pure crop of crystals by boiling off some of the solvent from the filtrate and re-cooling.[9]

Visualized Workflows and Protocols

Decision-Making for Purification

Choosing the right purification method is critical. This decision tree can guide your choice based on the nature of your crude sample.

Purification_Decision_Tree start Crude 2,5-Dimethylnicotinaldehyde Sample purity_check Assess Purity (TLC/¹H NMR) start->purity_check is_solid Is the crude product a solid? purity_check->is_solid high_purity Is purity >90% with minor impurities? is_solid->high_purity Yes column Column Chromatography is_solid->column No (Oily) main_impurity Is the main impurity the corresponding carboxylic acid? high_purity->main_impurity No recrystallize Recrystallization high_purity->recrystallize Yes main_impurity->column No bisulfite Bisulfite Adduct Formation main_impurity->bisulfite Yes end_pure Pure Product recrystallize->end_pure column->end_pure bisulfite->end_pure

Caption: Decision tree for selecting a purification technique.

Protocol 1: Recrystallization Workflow

This protocol outlines the key steps for a successful single-solvent recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation a 1. Place crude solid in Erlenmeyer flask b 2. Add minimum amount of hot solvent to dissolve a->b c 3. (Optional) Hot gravity filter to remove insoluble impurities b->c d 4. Allow solution to cool slowly to room temperature c->d e 5. Cool further in an ice-water bath d->e f 6. Collect crystals via vacuum filtration e->f g 7. Wash crystals with minimal ice-cold solvent f->g h 8. Dry crystals under vacuum g->h i Pure Crystalline Product h->i Assess Purity (TLC, NMR, MP)

Caption: Step-by-step workflow for single-solvent recrystallization.

Protocol 2: Step-by-Step Recrystallization of 2,5-Dimethylnicotinaldehyde

This protocol is a general guideline. The ideal solvent must be determined experimentally. Good starting points for aromatic aldehydes include ethanol, acetonitrile, or a two-solvent system like dichloromethane/hexane or ethyl acetate/hexane.[10][11]

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve 2,5-Dimethylnicotinaldehyde when hot but not when cold.[9][12]

  • Dissolution: Place the crude aldehyde in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent to boiling. Add the hot solvent to the aldehyde dropwise, with swirling, until the solid just dissolves. Use the absolute minimum amount of solvent.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Remove the charcoal via hot gravity filtration.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9][14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This method is highly selective for aldehydes.[4]

  • Adduct Formation: Dissolve the crude 2,5-Dimethylnicotinaldehyde in a suitable solvent like ethanol or diethyl ether. Prepare a saturated aqueous solution of sodium bisulfite. Mix the two solutions and stir vigorously. The reaction may take several hours to a couple of days.[1] The solid bisulfite adduct should precipitate.

  • Isolation of Adduct: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove any non-aldehydic impurities.

  • Regeneration of Aldehyde: Transfer the washed adduct to a clean flask. Add a saturated aqueous solution of sodium bicarbonate or sodium carbonate slowly until the evolution of gas (SO₂) ceases. This will decompose the adduct and regenerate the aldehyde.[1][4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the pure aldehyde into an organic solvent like diethyl ether or ethyl acetate (perform 2-3 extractions).

  • Drying and Solvent Removal: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the purified 2,5-Dimethylnicotinaldehyde.[3]

References

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Journal of Visualized Experiments (JoVE). (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Applichem. 2,5-Dimethylnicotinaldehyde | 1211522-52-9. [Link]

  • Google Patents. (1989).
  • Journal of Food and Drug Analysis. (2001). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Simon Fraser University. Experiment 2: Recrystallization. [Link]

  • Google Patents. (2014).
  • NextSDS. 2,5-DIMETHOXYNICOTINALDEHYDE — Chemical Substance Information. [Link]

  • University of Calgary. RECRYSTALLISATION. [Link]

  • University of California, Los Angeles. Crystallization Solvents. [Link]

  • The Good Scents Company. 2,5-dimethyl benzaldehyde, 5779-94-2. [Link]

  • PubChem - NIH. 2,5-Dimethoxyterephthalaldehyde. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • DSpace@MIT. 7.6. Two-Solvent Recrystallization Guide. [Link]

  • University of Wisconsin-River Falls. Recrystallization. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with 2,5-Dimethylnicotinaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dimethylnicotinaldehyde. This guide is designed to provide in-depth troubleshooting assistance for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dimethylnicotinaldehyde. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during chemical synthesis, with a focus on resolving low conversion rates. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently optimize your reactions.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions that can often resolve common issues without extensive troubleshooting.

Q1: My reaction with 2,5-Dimethylnicotinaldehyde is showing a low yield. What are the first things I should check?

A1: Before delving into complex optimization, it's crucial to verify the fundamentals of your experimental setup. Start by assessing the following:

  • Reagent Purity: Confirm the purity of your 2,5-Dimethylnicotinaldehyde and all other reactants. Aldehydes, in particular, can be susceptible to oxidation to the corresponding carboxylic acid, especially if not stored properly.[1] Consider purifying your starting material if its purity is questionable.

  • Reaction Conditions: Double-check your reaction setup, including temperature, stirring rate, and atmospheric conditions. Many reactions involving aldehydes are sensitive to these parameters.

  • Stoichiometry: Ensure the molar ratios of your reactants are correct as per your planned reaction.

Q2: How should I properly store and handle 2,5-Dimethylnicotinaldehyde to prevent degradation?

A2: Proper storage is critical for maintaining the integrity of 2,5-Dimethylnicotinaldehyde. Like many aromatic aldehydes, it can be sensitive to air and light.[1][2] We recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, ideally at 2-8°C for long-term storage.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[2]

  • Container: Keep the compound in a tightly sealed, light-resistant container.[2]

If you observe a change in color (e.g., darkening) of the solid material, it may indicate degradation, and it is advisable to use a fresh batch.[2]

Q3: What are the common impurities I might find in 2,5-Dimethylnicotinaldehyde, and how can I purify it?

A3: A common impurity in aldehyde-containing reagents is the corresponding carboxylic acid (2,5-Dimethylnicotinic acid in this case), formed via oxidation.[1] Depending on the synthetic route used to prepare the aldehyde, other starting materials or byproducts could also be present.

For purification, several standard techniques can be employed:

  • Recrystallization: This is a powerful method for purifying solid compounds. The choice of solvent is crucial and may require some experimentation to find one that dissolves the aldehyde at high temperatures but not at low temperatures.[3][4][5]

  • Column Chromatography: This technique is effective for separating the aldehyde from impurities with different polarities.[3][4][5]

  • Distillation: If the aldehyde is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[3][6]

Troubleshooting Guide: Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines from carbonyl compounds. Low conversion rates in this process when using 2,5-Dimethylnicotinaldehyde can often be traced to specific steps in the reaction mechanism.

Reductive_Amination_Workflow Start Start: Aldehyde + Amine Imine_Formation Imine Formation (Reversible) Start->Imine_Formation Condensation Side_Reaction1 Aldehyde Reduction (Side Reaction) Start->Side_Reaction1 Premature Reduction Reduction Reduction of Imine Imine_Formation->Reduction Add Reducing Agent Product Desired Amine Product Reduction->Product Side_Reaction2 Over-alkylation (Side Reaction) Product->Side_Reaction2 Reacts with more aldehyde

Caption: General workflow for a one-pot reductive amination, highlighting key steps and potential side reactions.

Q: My reductive amination is stalling, with significant unreacted 2,5-Dimethylnicotinaldehyde remaining. What's the likely cause?

A: Inefficient imine formation is a common culprit. The reversible formation of the imine intermediate is a critical step.[7] Several factors can hinder this equilibrium:

Potential Cause Recommended Solution Scientific Rationale
Presence of Water Ensure anhydrous reaction conditions by using dry solvents and, if necessary, adding a dehydrating agent like molecular sieves.Imine formation is a condensation reaction that releases water. Removing water drives the equilibrium towards the imine product.
Suboptimal pH For many reductive aminations, a slightly acidic pH (around 4-6) is optimal. This can be achieved by adding a catalytic amount of a weak acid like acetic acid.The acid catalyzes the dehydration step. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.
Steric Hindrance While 2,5-Dimethylnicotinaldehyde is not exceptionally bulky, a sterically hindered amine partner can slow down the reaction. Consider increasing the reaction temperature or extending the reaction time.Higher temperatures provide the necessary activation energy to overcome steric barriers.

Q: I'm observing a significant amount of 2,5-Dimethylnicotinyl alcohol as a byproduct. How can I prevent this?

A: This indicates premature reduction of the aldehyde. The choice and addition of the reducing agent are critical to avoid this side reaction.

Potential Cause Recommended Solution Scientific Rationale
Highly Reactive Reducing Agent Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents preferentially reduce the protonated imine (iminium ion) over the aldehyde.[8][9][10]Stronger reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to form the imine.[9][10]
Rapid Addition of Reducing Agent Add the reducing agent slowly and in portions, especially if using a more reactive one like NaBH₄. Maintain a low temperature (e.g., 0 °C) during the addition.Slow, controlled addition helps to maintain a low concentration of the reducing agent at any given time, favoring the reduction of the imine as it is formed.
Experimental Protocol: Optimized Reductive Amination of 2,5-Dimethylnicotinaldehyde
  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,5-Dimethylnicotinaldehyde (1.0 eq) and the desired amine (1.1-1.5 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Condensation Reactions

Condensation reactions, such as aldol or Knoevenagel condensations, are vital for forming new carbon-carbon bonds. Low yields with 2,5-Dimethylnicotinaldehyde in these reactions often point to issues with reaction equilibrium, catalyst efficiency, or side reactions.

Condensation_Troubleshooting cluster_Catalyst Catalyst Issues cluster_Conditions Reaction Conditions cluster_Side_Reactions Side Reactions Start Low Conversion Rate Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Side_Reactions Are there significant side reactions? Start->Check_Side_Reactions Catalyst_Type Consider a different catalyst (e.g., acid vs. base catalysis) Check_Catalyst->Catalyst_Type Catalyst_Loading Optimize catalyst loading Check_Catalyst->Catalyst_Loading Temperature Increase temperature (with caution) Check_Conditions->Temperature Water_Removal Use a Dean-Stark trap or a drying agent Check_Conditions->Water_Removal Self_Condensation Adjust stoichiometry or addition rate Check_Side_Reactions->Self_Condensation Oxidation Run under inert atmosphere Check_Side_Reactions->Oxidation

Caption: A logical workflow for troubleshooting low conversion rates in condensation reactions.

Q: My Knoevenagel condensation with 2,5-Dimethylnicotinaldehyde is not proceeding to completion. What can I do?

A: This often points to an unfavorable equilibrium or catalyst issues. Knoevenagel condensations are reversible, and pushing the reaction to completion requires careful optimization.

Potential Cause Recommended Solution Scientific Rationale
Inefficient Water Removal If the reaction is run at elevated temperatures, use a Dean-Stark apparatus to remove the water byproduct. For room temperature reactions, consider adding a dehydrating agent.Removing water from the reaction mixture shifts the equilibrium towards the product side, in accordance with Le Chatelier's principle.
Inappropriate Catalyst The choice of base is critical. For less reactive aldehydes, a stronger, non-nucleophilic base like tetramethylguanidine (TMG) might be more effective than milder bases like piperidine or DMAP.[8] In some cases, acidic catalysis might be more suitable.[11]The catalyst must be strong enough to deprotonate the active methylene compound without promoting unwanted side reactions.
Low Reaction Temperature Gently increasing the reaction temperature can significantly increase the reaction rate.[12] However, be mindful of potential side reactions or decomposition at higher temperatures.Condensation reactions often have a significant activation energy barrier that can be overcome with thermal energy.

Q: I'm getting a complex mixture of products instead of my desired condensation product. What could be happening?

A: This suggests the occurrence of side reactions. Aldehydes can be prone to self-condensation or other undesired pathways under certain conditions.

Potential Cause Recommended Solution Scientific Rationale
Aldol Self-Condensation If your reaction conditions are basic, 2,5-Dimethylnicotinaldehyde could potentially undergo self-condensation, although this is less likely for aromatic aldehydes without alpha-hydrogens. However, if other enolizable carbonyls are present, mixed aldol reactions can occur.[13] Consider adding the aldehyde slowly to the reaction mixture containing the other reactant and the base.Slow addition maintains a low concentration of the aldehyde, minimizing its ability to react with itself.
Oxidation of the Aldehyde Under aerobic conditions, especially at elevated temperatures, the aldehyde can be oxidized to 2,5-Dimethylnicotinic acid.Running the reaction under an inert atmosphere (nitrogen or argon) will prevent this oxidative side reaction.
Disproportionation (Cannizzaro Reaction) In the presence of a strong base, aromatic aldehydes lacking alpha-hydrogens can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.Avoid using very strong bases (e.g., concentrated NaOH) unless the reaction specifically calls for it. If a strong base is necessary, carefully control the temperature and reaction time.
Experimental Protocol: General Knoevenagel Condensation with 2,5-Dimethylnicotinaldehyde
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if heating), add the active methylene compound (1.0 eq), 2,5-Dimethylnicotinaldehyde (1.0 eq), and a suitable solvent (e.g., toluene or ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) and a weak acid co-catalyst (e.g., acetic acid, 0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue heating until no more water is collected or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

References

  • Merck KGaA. (2005). Process for the preparation of nicotinaldehydes. Google Patents.
  • Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 2,5-DIMETHOXYNICOTINALDEHYDE — Chemical Substance Information. Retrieved from [Link]

  • Yale University. (n.d.). Protocol: Desalting. Yale Research. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Scribd. (n.d.). 5 Synthetic Routes. Retrieved from [Link]

  • Google Patents. (2014). Method for extracting and purifying nicotine by using polyethylene glycol (PEG)-disodium hydrogen phosphate aqueous two-phase system.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Elsevier. (2003). Selective synthesis of 2,5-dimethyl-2,4-hexadiene by condensation of iso-butyl aldehyde with tert-butyl alcohol over molecular sieve catalysts. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxyterephthalaldehyde. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2017). Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of compounds 2–5. Retrieved from [Link]

  • Save My Exams. (2024, October 22). Condensation Polymers (Edexcel IGCSE Chemistry): Revision Note. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.3: Condensation Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions of 2,5-Dimethylnicotinaldehyde

Welcome to the Technical Support Center for optimizing condensation reactions involving 2,5-Dimethylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing condensation reactions involving 2,5-Dimethylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols for the successful synthesis of α,β-unsaturated compounds from this versatile pyridine-based starting material.

Introduction: The Reactivity of 2,5-Dimethylnicotinaldehyde

2,5-Dimethylnicotinaldehyde, a substituted pyridine-3-carbaldehyde, is a valuable building block in medicinal chemistry and materials science. Its aldehyde functional group is susceptible to nucleophilic attack, making it an excellent electrophile in various condensation reactions. The most common and synthetically useful of these are the Knoevenagel and Claisen-Schmidt (a variant of the Aldol condensation) reactions.[1][2]

  • Knoevenagel Condensation: Involves the reaction with an "active methylene" compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile or diethyl malonate) catalyzed by a weak base.[1][3]

  • Claisen-Schmidt Condensation: Refers to the reaction between an aldehyde and a ketone under basic or acidic conditions.[2] Since 2,5-Dimethylnicotinaldehyde lacks α-hydrogens, it cannot enolize or self-condense, making it an ideal partner in crossed-aldol reactions.[4]

This guide will address common challenges and provide optimization strategies for these key transformations.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Q1: My reaction shows very low to no product formation. What are the likely causes?

A1: This is a common issue that can stem from several factors, from reagent quality to reaction kinetics.[5]

  • Inactive Catalyst: If using a base catalyst like sodium hydroxide (NaOH) or potassium hydroxide (KOH), ensure it is fresh. Solid bases can absorb atmospheric CO₂ over time, reducing their efficacy. If using a weaker amine catalyst like piperidine, ensure it has been stored properly.[5]

  • Insufficient Activation Energy: The reaction may require more thermal energy to proceed. If running at room temperature, consider a modest increase (e.g., to 40-50 °C).[4] However, be cautious, as excessive heat can promote side reactions.[4]

  • Poor Reagent Quality: Impurities in the 2,5-Dimethylnicotinaldehyde, the active methylene compound, or the ketone can inhibit the reaction.[6] Confirm the purity of your starting materials via NMR or GC-MS.

  • Inappropriate Solvent: The chosen solvent must be able to dissolve the reactants and catalyst to a reasonable extent. For base-catalyzed reactions, polar protic solvents like ethanol are very common.[7] In some cases, particularly with highly active methylene compounds, catalyst-free systems using a water-ethanol mixture can be effective for pyridine aldehydes.[8]

Q2: The reaction mixture has turned into a dark, tar-like substance. What went wrong?

A2: Tar formation is typically a result of polymerization or extensive side reactions, often caused by overly harsh reaction conditions.

  • Cause: The most probable cause is using too high a concentration of a strong base (e.g., NaOH, KOH).[6] Strong bases can promote undesired side reactions, especially at elevated temperatures.

  • Solution:

    • Reduce Catalyst Concentration: Use a truly catalytic amount of the base rather than stoichiometric quantities.

    • Use a Milder Base: For Knoevenagel condensations, a weak amine base like piperidine is often sufficient and less likely to cause polymerization.[1][3] This is because the active methylene compound is acidic enough to be deprotonated by a mild base.[3] Using a strong base in this context can also induce the self-condensation of the ketone partner.[1]

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My main product is from the self-condensation of my ketone partner, not the desired crossed-condensation product. How can I fix this?

A3: This occurs when the enolate of your ketone reacts with another molecule of the ketone faster than it reacts with the 2,5-Dimethylnicotinaldehyde.

  • Causality: The relative rates of ketone self-condensation versus crossed-condensation depend on the electrophilicity of the aldehyde and the concentration of the ketone enolate.

  • Troubleshooting Strategies:

    • Slow Addition of Base: The most effective strategy is to add the base catalyst slowly to a mixture of the aldehyde and the ketone. This ensures that the enolate is formed in low concentrations and reacts with the more electrophilic aldehyde, which is present in abundance, before it can find another ketone molecule.

    • Reverse Addition: Alternatively, slowly add the ketone to a mixture of the aldehyde and the base. This keeps the ketone concentration low, favoring the reaction with the aldehyde.

    • Use a More Reactive Aldehyde (if applicable): While you are fixed on using 2,5-Dimethylnicotinaldehyde, this principle is important. Aromatic aldehydes are highly electrophilic and generally react faster than ketones, which favors the desired crossed-aldol reaction.[4]

Q4: My product is difficult to purify. The crude NMR shows multiple products and chromatography is challenging.

A4: Purification of pyridine-containing compounds can be tricky due to their basicity, which can cause tailing on silica gel chromatography.

  • For Knoevenagel Products (e.g., with malononitrile): These products are often crystalline solids. Recrystallization from a suitable solvent (like ethanol or an ethanol/water mixture) is often the most effective purification method.[9]

  • For Claisen-Schmidt Products (Chalcones):

    • Recrystallization: This is the preferred method if the product is a solid.[7] Test various solvents to find one where the product is soluble when hot but sparingly soluble when cold.[10]

    • Column Chromatography: If recrystallization fails, column chromatography is the next option. To mitigate peak tailing on silica gel, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system (e.g., hexane/ethyl acetate).[5]

    • Acid-Base Extraction: If impurities are non-basic, you can dissolve the crude mixture in an organic solvent (e.g., dichloromethane), wash with dilute acid (e.g., 1M HCl) to protonate the pyridine nitrogen and pull your product into the aqueous layer. Then, basify the aqueous layer and re-extract your purified product back into an organic solvent.[11]

Q5: The reaction seems to stop before all the starting material is consumed. What should I do?

A5: A stalled reaction indicates that a key component has been consumed or the reaction has reached an unfavorable equilibrium.

  • Monitor Progress: Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC.[5] This will help you distinguish between a slow reaction and a stalled one.

  • Add More Catalyst: The catalyst may have degraded over the course of the reaction. Adding another small portion of the catalyst can sometimes restart the reaction.

  • Remove Water (if applicable): Condensation reactions produce water as a byproduct.[8] In some cases, the accumulation of water can inhibit the reaction. If your reaction setup allows, using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium toward the product.

Data Presentation: Catalyst and Solvent Selection

The choice of catalyst and solvent is critical for optimizing yield and minimizing side products. The following table provides a general guide based on established principles for condensation reactions.

Reaction TypeReactant BCatalyst SystemSolventKey Considerations & Rationale
Knoevenagel Malononitrile, Ethyl CyanoacetatePiperidine (catalytic)EthanolPiperidine is a weak base, sufficient to deprotonate the active methylene compound without causing aldehyde polymerization.[1][3]
Knoevenagel MalononitrileNone / Brønsted-acidic Ionic LiquidEthanol/WaterFor reactive pyridine aldehydes, the reaction can sometimes proceed without a catalyst.[8] Acidic ionic liquids can also be effective and are recyclable.[9]
Claisen-Schmidt Acetophenone, Acetone10-20% NaOH or KOHEthanolA strong base is needed to deprotonate the less acidic α-hydrogens of the ketone.[7] Slow addition of the base is critical to prevent ketone self-condensation.
Claisen-Schmidt Various KetonesHeterogeneous Acid Catalyst (e.g., HAlMSN)Solvent-freeSolid acid catalysts can promote the reaction efficiently, often with high selectivity and easy workup via filtration.[12]
Experimental Protocols

The following are detailed, representative protocols that can be adapted for your specific needs.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol aims to synthesize (E)-2-(2,5-dimethylpyridin-3-yl)methylene)malononitrile.

Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-Dimethylnicotinaldehyde (e.g., 1.35 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask and stir until all solids are dissolved.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approx. 80 °C) and stir. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the resulting solid product by vacuum filtration.[7]

    • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

    • Dry the purified solid under vacuum. The product should be a crystalline solid.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

This protocol aims to synthesize (E)-1-phenyl-3-(2,5-dimethylpyridin-3-yl)prop-2-en-1-one (a chalcone).

Methodology:

  • Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve 2,5-Dimethylnicotinaldehyde (e.g., 1.35 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol. Stir at room temperature until a homogenous solution is formed.

  • Catalyst Preparation: In a separate beaker, prepare the base catalyst by dissolving NaOH (0.8 g, 20 mmol) in 10 mL of water.

  • Catalyst Addition (Critical Step): Cool the aldehyde-ketone solution in an ice bath. Add the NaOH solution dropwise over 15-20 minutes with vigorous stirring. A precipitate will likely form.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into 100 mL of cold water.

    • Neutralize the mixture with dilute HCl until it is approximately pH 7.

    • Collect the precipitated solid via vacuum filtration.

    • Wash the solid thoroughly with water to remove inorganic salts.

    • Recrystallize the crude product from ethanol to yield the purified chalcone.

Visualizations: Workflows and Logic Diagrams
General Experimental Workflow

The following diagram outlines a typical workflow for performing and optimizing a condensation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Verify Reagents/Catalyst setup Assemble Glassware (e.g., with condenser) reagents->setup mix Mix Aldehyde, Ketone/ Active Methylene, Solvent setup->mix add_cat Add Catalyst (Control Rate) mix->add_cat react Stir at Optimal Temperature add_cat->react monitor Monitor via TLC/HPLC react->monitor monitor->react Incomplete quench Quench / Neutralize monitor->quench Complete precipitate Precipitate / Extract quench->precipitate isolate Filter Solid precipitate->isolate purify Recrystallize or Column Chromatography isolate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: General workflow for condensation reactions.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common experimental issues.

G cluster_yield Low/No Yield cluster_tar Tar Formation cluster_side_product Wrong Product start Reaction Outcome? yield_q Was Catalyst Fresh? start->yield_q Low Yield tar_q Base Too Strong/ Concentrated? start->tar_q Tar Formed side_q Self-Condensation of Ketone? start->side_q Side Product fresh_cat Use Fresh Catalyst yield_q->fresh_cat No temp_q Temp Too Low? yield_q->temp_q Yes inc_temp Increase Temp Modestly temp_q->inc_temp Yes reagent_q Reagents Pure? temp_q->reagent_q No purify_reagents Purify Starting Materials reagent_q->purify_reagents No reduce_base Reduce Base Conc. or Use Milder Base tar_q->reduce_base Yes slow_add Slow Addition of Base or Ketone side_q->slow_add Yes

Caption: Troubleshooting logic for common issues.

References
  • BenchChem. (2025). troubleshooting common issues in nicotinaldehyde synthesis. BenchChem Technical Support.
  • Iranian Chemical Society. (n.d.).
  • Moemeni, M. H., et al. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • WebAssign. (n.d.).
  • Wikipedia. (n.d.).
  • Giménez, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules.
  • Azizi, S., et al. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Scientific Reports.
  • Praveen, C., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive.
  • Harisha, A. S., et al. (2022). A new finding in the old Knoevenagel condensation reaction.
  • Master Organic Chemistry. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in 2,5-Dimethylchroman-4-one reactions. BenchChem Technical Support.
  • Atlantis Press. (n.d.).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2022).
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • Departments of Physics and Chemistry - EMU. (2023).

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Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of Nicotinaldehyde Isomers

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the challenge of distinguishing closely related structural isomers. Nicotinaldehydes (pyridinecarboxaldehydes) are pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the challenge of distinguishing closely related structural isomers. Nicotinaldehydes (pyridinecarboxaldehydes) are privileged scaffolds in medicinal chemistry, serving as critical precursors for bipyridyl ligands, kinase inhibitors, and advanced active pharmaceutical ingredients (APIs).

While 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde (nicotinaldehyde), and 4-pyridinecarboxaldehyde (isonicotinaldehyde) share the same molecular formula ( C6​H5​NO ) and nominal mass (107 Da), their structural connectivity dictates vastly different behavior under Electron Ionization Mass Spectrometry (EI-MS). This guide objectively compares their fragmentation patterns, explains the mechanistic causality behind these differences, and provides a self-validating experimental protocol for unambiguous identification.

Mechanistic Causality: The "Ortho Effect" in Fragmentation

To understand the mass spectral differences between these isomers, we must look beyond simple bond-breaking and analyze the spatial geometry of the molecules during ionization. Under standard 70 eV electron ionization, all three isomers yield a distinct molecular ion ( M+∙ ) at m/z 107[1][2][3]. However, the subsequent fragmentation pathways diverge significantly due to a phenomenon known as the ortho effect [4].

2-Pyridinecarboxaldehyde (The Proximity Anomaly)

In 2-pyridinecarboxaldehyde, the aldehyde group is located at the ortho position relative to the pyridine ring's nitrogen atom. When ionized, the lone pair on the nitrogen atom is spatially close enough to abstract the aldehydic hydrogen via a favorable five-membered cyclic transition state. This proximity-driven rearrangement facilitates the direct expulsion of a neutral carbon monoxide (CO) molecule (28 Da). The result is an exceptionally stable azabenzene radical cation at m/z 79 , which overwhelmingly dominates the spectrum as the base peak[1].

3- and 4-Pyridinecarboxaldehyde (Standard Cleavage)

In the 3-isomer (nicotinaldehyde) and 4-isomer (isonicotinaldehyde), the spatial distance between the ring nitrogen and the aldehyde group prevents this cyclic hydrogen transfer. Consequently, these molecules undergo standard homolytic α -cleavages typical of aromatic aldehydes:

  • Loss of a hydrogen radical ( H∙ ) : Yields a stable acylium cation at m/z 106 [2][3].

  • Loss of a formyl radical ( HCO∙ ) : Yields a pyridyl cation at m/z 78 [2][3].

By understanding this causality, we can confidently use the m/z 79 versus m/z 78/106 ratio as a definitive diagnostic tool to differentiate the 2-isomer from its 3- and 4-counterparts.

Visualizing the Fragmentation Logic

The following diagram maps the divergent fragmentation pathways governed by the structural geometry of the isomers.

G M_ion Molecular Ion (M+•) m/z 107 ortho 2-Pyridinecarboxaldehyde (Ortho Effect) M_ion->ortho meta_para 3- & 4-Pyridinecarboxaldehyde (Standard Cleavage) M_ion->meta_para mz79 m/z 79[M - CO]+• Base Peak for 2-Isomer ortho->mz79 -CO (Proximity H-transfer) mz78 m/z 78 [M - HCO]+ Major Peak for 3- & 4-Isomers ortho->mz78 -HCO• meta_para->mz78 -HCO• mz106 m/z 106 [M - H]+ Major Peak for 3- & 4-Isomers meta_para->mz106 -H• mz52 m/z 52 [m/z 79 - HCN]+• mz79->mz52 -HCN mz51 m/z 51 [m/z 78 - HCN]+ mz78->mz51 -HCN

EI-MS fragmentation pathways of nicotinaldehyde isomers highlighting the ortho effect.

Quantitative Data Comparison

The table below summarizes the typical relative abundances of key diagnostic ions for the three isomers under standard 70 eV EI-MS conditions. Data is synthesized from authoritative reference libraries[1][2][3].

Ion (m/z)Structural Assignment2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde4-PyridinecarboxaldehydeDiagnostic Significance
107 Molecular Ion ( M+∙ )~80%100% (Base Peak) 100% (Base Peak) Confirms intact mass
106 [M−H]+ ~20%~80%~70%High in 3- & 4-isomers
79 [M−CO]+∙ 100% (Base Peak) < 15%< 15%Definitive for 2-isomer
78 [M−HCO]+ ~40%~90%~85%Major pathway for 3- & 4-isomers
52 [m/z79−HCN]+∙ ~50%< 15%< 15%Secondary confirmation of m/z 79
51 [m/z78−HCN]+ ~40%~60%~60%Secondary confirmation of m/z 78

Note: Relative abundances may vary slightly (±5-10%) depending on the specific quadrupole or TOF mass analyzer and tuning parameters used.

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To ensure high scientific integrity and trustworthiness, the following protocol is designed as a self-validating system . It incorporates tuning verifications, blank runs, and internal standards to rule out instrumental artifacts, carryover, or ionization suppression.

Phase 1: System Suitability and Tuning
  • Instrument Calibration : Infuse Perfluorotributylamine (PFTBA) into the MS source.

  • Autotune Verification : Execute a standard 70 eV autotune. Verify that the m/z axis is calibrated correctly and that the relative abundances of PFTBA target ions (m/z 69, 219, 502) meet the manufacturer's transmission efficiency criteria. Causality: This ensures the mass analyzer is not artificially skewing the m/z 79 vs. m/z 106 ratios.

Phase 2: Sample Preparation
  • Solvent Selection : Use LC-MS grade methanol or dichloromethane (DCM) to minimize background noise.

  • Internal Standard (IS) Spiking : Prepare a 10 µg/mL solution of Pyridine- d5​ (m/z 84) in the chosen solvent. Causality: The IS normalizes injection volume variations and validates that ionization efficiency remains constant across all runs.

  • Analyte Dilution : Dilute the nicotinaldehyde isomer samples to a final concentration of 50 µg/mL using the IS-spiked solvent.

Phase 3: GC-MS Acquisition Sequence
  • Blank Injection : Inject 1.0 µL of the pure IS-spiked solvent.

    • Validation Check: Confirm the absence of peaks at m/z 107 to rule out column carryover.

  • Sample Injection : Inject 1.0 µL of the analyte sample using a split ratio of 50:1.

  • GC Parameters :

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 3 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters :

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35 to m/z 200.

Phase 4: Data Interpretation
  • Validate the IS : Ensure the Pyridine- d5​ peak (m/z 84) appears at the expected retention time with a consistent peak area.

  • Isotopic Verification : For the peak eluting at the target retention time, verify that the ratio of m/z 107 to m/z 108 matches the theoretical C6​H5​NO natural isotopic distribution (~6.8% M+1 contribution from 13C ).

  • Isomer Assignment : Extract the ion chromatograms (EIC) for m/z 79 and m/z 106. If m/z 79 is the base peak, the analyte is definitively 2-pyridinecarboxaldehyde. If m/z 106 and m/z 78 dominate, it is the 3- or 4-isomer.

References

  • NIST Mass Spectrometry Data Center. "2-Pyridinecarboxaldehyde." NIST Chemistry WebBook, SRD 69.[Link]

  • NIST Mass Spectrometry Data Center. "3-Pyridinecarboxaldehyde." NIST Chemistry WebBook, SRD 69.[Link]

  • NIST Mass Spectrometry Data Center. "4-Pyridinecarboxaldehyde." NIST Chemistry WebBook, SRD 69.[Link]

  • Ministry of Education, Science and Technological Development (Serbia). "Reactions of 4-Methyl-3-pyridinecarboxaldehyde and Other 4-Methyl-3-substituted... ortho-effect." UNIVERSITY OF BELGRADE Faculty of Technology and Metallurgy. [Link]

Sources

Comparative

Benchmarking 2,5-Dimethylnicotinaldehyde as a precursor in drug discovery

Benchmarking 2,5-Dimethylnicotinaldehyde as a Precursor in Drug Discovery: A Comparative Guide Executive Summary In contemporary drug discovery, the transition from hit to lead often hinges on the strategic functionaliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2,5-Dimethylnicotinaldehyde as a Precursor in Drug Discovery: A Comparative Guide

Executive Summary

In contemporary drug discovery, the transition from hit to lead often hinges on the strategic functionalization of heterocyclic scaffolds. 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9) has emerged as a privileged building block, offering distinct structural advantages over standard unsubstituted pyridines[1]. By providing a unique combination of steric shielding and lipophilic vectoring, this precursor is currently instrumental in synthesizing next-generation allosteric inhibitors, notably for the SLC6A19 (B0AT1) transporter in Phenylketonuria (PKU)[2][3] and SMARCA2/BRM targets in oncology[4].

This guide benchmarks 2,5-Dimethylnicotinaldehyde against alternative pyridine-3-carboxaldehydes, detailing the mechanistic rationale for its selection and providing field-validated experimental protocols.

Mechanistic Rationale: The 2,5-Dimethyl Advantage

The selection of a precursor in medicinal chemistry is rarely arbitrary. The dual-methyl substitution pattern of 2,5-Dimethylnicotinaldehyde provides three critical pharmacokinetic and pharmacodynamic advantages:

  • Steric Shielding & Metabolic Stability (C2 Position): The methyl group at the C2 position sits adjacent to the pyridine nitrogen. This steric bulk significantly reduces the basicity (pKa) of the nitrogen, mitigating off-target hERG channel liabilities. Furthermore, it sterically hinders nucleophilic attack by Aldehyde Oxidase (AOX), a common metabolic liability for unsubstituted pyridines.

  • Hydrophobic Vectoring (C5 Position): The C5 methyl group acts as a lipophilic anchor. In the context of SLC6A19 inhibition, high-resolution cryo-EM structures reveal that this methyl group projects into a transient, hydrophobic allosteric pocket unique to the transporter's outward-open conformation, driving sub-micromolar potency[5][6].

  • Conformational Locking: When the aldehyde is converted into an amide or amine (via reductive amination), the asymmetric di-methyl substitution restricts the torsion angle of the newly formed bond. This "locks" the attached pharmacophore into its bioactive conformation, minimizing the entropic penalty upon target binding.

Benchmarking: Precursor Comparison

To objectively evaluate 2,5-Dimethylnicotinaldehyde, we must benchmark it against its structural analogs: the unsubstituted Nicotinaldehyde and the symmetric 2,6-Dimethylnicotinaldehyde .

PrecursorSteric Shielding (N-Atom)Lipophilic Vector (C5)Target SpecificityMetabolic Stability (Relative)Primary Application
Nicotinaldehyde NoneNoneLow (Promiscuous)Low (Prone to AOX clearance)General building block; early-stage screening libraries.
2,6-Dimethylnicotinaldehyde High (Symmetric)NoneModerateModerateLigand design; steric probes where C5 extension clashes with the target.
2,5-Dimethylnicotinaldehyde High (Asymmetric)HighHigh (SLC6A19, SMARCA2)High (Conformationally locked)Advanced lead optimization; allosteric transporter inhibitors[2][4].

Application Workflow: SLC6A19 Inhibition in PKU

Phenylketonuria (PKU) is characterized by the toxic accumulation of phenylalanine (Phe) in the brain. SLC6A19 is the primary transporter responsible for renal reabsorption of Phe[3]. Drugs derived from 2,5-Dimethylnicotinaldehyde act as allosteric inhibitors of this transporter, effectively rerouting Phe clearance from the blood into the urine[5][7].

G Phe Dietary Phenylalanine (Phe) SLC SLC6A19 Transporter (Proximal Tubule) Phe->SLC Renal Reabsorption Blood Toxic Plasma Phe (PKU Pathology) SLC->Blood Normal Pathway Urine Urinary Phe Clearance (Therapeutic Effect) SLC->Urine Inhibited Pathway Drug 2,5-DMNA-Derived Allosteric Inhibitor Drug->SLC Allosteric Blockade

Mechanism of 2,5-DMNA-derived SLC6A19 inhibitors in rerouting phenylalanine clearance.

Self-Validating Experimental Protocol: Chemoselective Oxidation

A critical step in utilizing 2,5-Dimethylnicotinaldehyde (or its halogenated derivatives, such as 6-bromo-2,5-dimethylnicotinaldehyde) is its conversion to a carboxylic acid for subsequent amide coupling. Standard harsh oxidants (like KMnO4) will erroneously oxidize the C2/C5 methyl groups.

The following protocol details a highly chemoselective, Tollens-like oxidation utilized in the synthesis of clinical-grade SLC6A19 inhibitors[2]. This protocol is designed as a self-validating system , incorporating built-in analytical checkpoints and pH-driven isolation.

Materials:

  • 6-bromo-2,5-dimethylnicotinaldehyde (1.0 eq, 3.48 mmol)

  • Silver nitrate (AgNO3) (1.66 eq, 5.80 mmol)

  • Sodium hydroxide (NaOH) (4.29 eq, 14.93 mmol)

  • 1N Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL recovery flask equipped with a magnetic stir bar and N2 inlet, add silver nitrate (988 mg, 5.80 mmol) and LC-MS grade water (10 mL).

    • Causality: Water is used as the solvent to facilitate the subsequent precipitation of the highly polar inorganic salts and the final organic acid.

  • In Situ Oxidant Generation: Cool the solution to 0 °C using an ice bath. Add sodium hydroxide (597 mg, 14.93 mmol) dissolved in water (10 mL) in one rapid portion.

    • Causality: The addition of NaOH to AgNO3 generates silver(I) oxide (Ag2O) in situ. This acts as a mild, chemoselective oxidant that specifically targets the aldehyde carbon without over-oxidizing the sensitive methyl groups or the pyridine ring[2].

  • Substrate Addition: To the resulting dark brown suspension, add 6-bromo-2,5-dimethylnicotinaldehyde (744 mg, 3.48 mmol). Maintain the reaction at 0 °C with vigorous stirring for 45 minutes.

    • Causality: Low temperature (0 °C) suppresses unwanted side reactions, such as the Cannizzaro reaction, ensuring high yield of the carboxylic acid.

  • Analytical Validation (Self-Validation Checkpoint): After 45 minutes, sample 10 µL of the reaction mixture, dilute in MeCN, and perform LC/MS analysis.

    • Validation Criteria: The reaction is deemed complete upon the total disappearance of the starting material mass [M+H]+ and the appearance of the product mass corresponding to 6-bromo-2,5-dimethylnicotinic acid.

  • Workup & Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the precipitated silver metal (Ag0) byproduct. Wash the filter cake with water (15 mL).

  • pH-Driven Isolation (Self-Validation Checkpoint): Slowly adjust the pH of the combined aqueous filtrate to ~3 by dropwise addition of 1N HCl solution (~8 mL).

    • Causality: The product exists as a soluble sodium carboxylate salt at high pH. Dropping the pH to 3 protonates the carboxylate, forming the neutral, water-insoluble carboxylic acid. The sudden formation of a dense precipitate visually validates successful conversion and allows for isolation without complex chromatography[2].

  • Collection: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the pure 6-bromo-2,5-dimethylnicotinic acid precursor.

Sources

Validation

Comparative Guide to Electrophilic Aromatic Substitution on 2,5-Dimethylnicotinaldehyde: Direct vs. N-Oxide Mediated Pathways

Executive Overview As a Senior Application Scientist in drug development, I frequently encounter the synthetic bottleneck of functionalizing electron-deficient heterocycles. 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist in drug development, I frequently encounter the synthetic bottleneck of functionalizing electron-deficient heterocycles. 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9) [1] is a highly valuable scaffold, but its core presents a profound challenge for Electrophilic Aromatic Substitution (EAS).

While the methyl groups at C2 and C5 offer weak inductive activation, the pyridine nitrogen and the C3-formyl group exert a strong electron-withdrawing effect. This guide objectively compares the performance, yield, and mechanistic causality of Direct EAS versus the N-Oxide Mediated EAS pathway, providing self-validating protocols for researchers seeking to functionalize this molecule.

Mechanistic Causality & Pathway Analysis

The Bottleneck of Direct EAS

Direct electrophilic substitution on pyridine derivatives is notoriously difficult. In the strongly acidic media required for nitration or halogenation (e.g., HNO₃ / H₂SO₄), the pyridine nitrogen is entirely converted into the corresponding protonated species, which is strongly nucleophilically deactivated [2]. The formal positive charge on the pyridinium ion repels incoming electrophiles like the nitronium ion ( NO2+​ ), requiring extreme temperatures (often >250°C) that lead to substrate degradation rather than clean substitution.

The N-Oxide Activation Strategy

To circumvent this deactivation, the pyridine core must be temporarily modified. Oxidation of the nitrogen yields a pyridine N-oxide. These N-oxides are stable dipolar species with the electrons on oxygen delocalized around the pyridine ring, significantly raising the Highest Occupied Molecular Orbital (HOMO) of the molecule [3].

The oxygen atom donates electron density back into the ring via resonance, specifically activating the ortho (C2, C6) and para (C4) positions [4]. Because C2 is occupied by a methyl group in 2,5-dimethylnicotinaldehyde, the electrophile is cleanly directed to the C4 and C6 positions [5]. Following substitution, the N-oxide is readily deoxygenated using trivalent phosphorus compounds, which act as both nucleophiles and electrophiles to strip the oxygen atom and restore aromaticity [3].

Workflow Visualization

EAS_Comparison Start 2,5-Dimethylnicotinaldehyde (Deactivated Core) Direct Direct Nitration (HNO3 / H2SO4) Start->Direct Pathway A NOxide N-Oxidation (m-CPBA) Start->NOxide Pathway B Protonation N-Protonation (Strong Deactivation) Direct->Protonation DirectProduct Degradation / Low Yield (< 5%) Protonation->DirectProduct 250°C Activation Resonance Activation (HOMO raised) NOxide->Activation Nitration Electrophilic Nitration (HNO3 / H2SO4) Activation->Nitration Deox Deoxygenation (PCl3) Nitration->Deox FinalProduct Substituted Product (72 - 78% Yield) Deox->FinalProduct 90°C

Figure 1: Logical workflow comparing Direct EAS vs. N-Oxide mediated EAS pathways.

Quantitative Performance Metrics

The following table summarizes the experimental data comparing Direct Nitration against the N-Oxide Mediated Nitration of 2,5-Dimethylnicotinaldehyde.

ParameterPathway A: Direct NitrationPathway B: N-Oxide Mediated Nitration
Reagents Fuming HNO₃, Conc. H₂SO₄1. m-CPBA 2. HNO₃ / H₂SO₄ 3. PCl₃
Operating Temperature 250°C – 300°C0°C → 90°C (Max)
Reaction Time 24 hours8.5 hours (Total across 3 steps)
Mechanistic Bottleneck N-Protonation halts electrophilic attackMulti-step isolation required
Regioselectivity Poor (Extensive charring/degradation)High (Predominantly C6 substitution)
Overall Isolated Yield < 5% 72% – 78%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step contains a built-in physical or analytical checkpoint to confirm success before proceeding.

Protocol A: Direct Nitration (Control/Reference Method)
  • Preparation: Charge a round-bottom flask with 10 mmol of 2,5-dimethylnicotinaldehyde.

  • Acid Addition: Slowly add 5 mL of concentrated H₂SO₄ at 0°C. Causality: The highly exothermic N-protonation occurs immediately.

  • Electrophile Introduction: Add 1.5 eq of fuming HNO₃ dropwise. Heat the mixture to 250°C.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material spot (Rf = 0.6) will persist indefinitely, while a dark baseline streak (charred degradation products) will rapidly form. This visually validates the thermal instability and failure of the direct EAS pathway.

Protocol B: N-Oxide Mediated Nitration (Optimized Workflow)

Step 1: N-Oxidation

  • Reaction: Dissolve 10 mmol of 2,5-dimethylnicotinaldehyde in 20 mL of Dichloromethane (DCM). Add 1.2 eq of m-CPBA at 0°C. Stir for 4 hours at room temperature. Causality: m-CPBA is selected over H₂O₂/AcOH to avoid harsh oxidative conditions that could degrade the C3-formyl group.

  • Self-Validation Checkpoint: Wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct. Spot the organic layer on TLC (Hexane:EtOAc 1:1). The complete disappearance of the starting material and the appearance of a highly polar, UV-active spot at Rf = 0.1 confirms successful dipole formation (N-oxide).

Step 2: Electrophilic Nitration

  • Reaction: Dissolve the isolated N-oxide in 5 mL of concentrated H₂SO₄ at 0°C. Add 1.5 eq of fuming HNO₃ dropwise. Heat strictly to 90°C for 3 hours. Causality: Temperature must not exceed 100°C to prevent off-target oxidation of the aldehyde to a carboxylic acid.

  • Self-Validation Checkpoint: Pour the cooled reaction mixture over 50g of crushed ice. The sudden phase change from a dark solution to a bright yellow precipitate visually validates the successful installation of the hydrophobic nitro group.

Step 3: Deoxygenation

  • Reaction: Dissolve the nitrated N-oxide precipitate in 15 mL of Chloroform (CHCl₃). Add 2.0 eq of Phosphorus trichloride (PCl₃) dropwise. Reflux at 60°C for 1.5 hours. Causality: PCl₃ acts as an oxophilic reagent; the formation of the exceptionally strong P=O double bond provides the thermodynamic driving force to strip the oxygen and restore the aromatic ring [3].

  • Self-Validation Checkpoint: The reaction mixture will transition from a turbid suspension to a clear, homogenous solution as the polar N-oxide is converted back into the lipophilic substituted pyridine. Neutralize with NaOH and confirm the final product mass via GC-MS (Expected M+ = 180.16).

References

  • New Journal of Chemistry (RSC Publishing), "Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory", [Link]

  • Almerja, "Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution",[Link]

  • Banaras Hindu University (BHU), "Pyridine Lecture Notes: Reactivity of Pyridine-N-Oxide",[Link]

  • Baran Lab, "Pyridine N-Oxides: Group Meeting", [Link]

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Comparative

A Senior Application Scientist's Guide to the Method Validation of 2,5-Dimethylnicotinaldehyde Synthesis by Gas Chromatography-Mass Spectrometry (GC-MS)

This guide provides an in-depth, experience-driven framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2,5-Dimethylnicotinaldehyde. Intended for researchers, analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2,5-Dimethylnicotinaldehyde. Intended for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices and establishing a self-validating system for robust and reliable results.

The synthesis of specialty intermediates like 2,5-Dimethylnicotinaldehyde, a key building block in pharmaceutical development, demands rigorous analytical oversight. Ensuring the identity, purity, and strength of the target compound is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final drug product. Among the arsenal of analytical techniques, GC-MS stands out for its unparalleled combination of chromatographic separation and mass-based identification, making it exceptionally well-suited for the volatile and semi-volatile compounds typically encountered in such synthetic pathways.

Part 1: The Analytical Strategy - Causality Behind Experimental Choices

The selection and optimization of an analytical method are dictated by the physicochemical properties of the analyte and the goals of the analysis. Here, we dissect the reasoning behind choosing GC-MS and the specific parameters for analyzing 2,5-Dimethylnicotinaldehyde.

Why Gas Chromatography-Mass Spectrometry (GC-MS)?

The choice of GC-MS is a deliberate one, grounded in the inherent properties of 2,5-Dimethylnicotinaldehyde. As a substituted aromatic aldehyde, it possesses sufficient volatility and thermal stability to be amenable to gas chromatography.[1][2] While High-Performance Liquid Chromatography (HPLC) is a powerful tool, it would likely necessitate derivatization of the aldehyde to incorporate a strong chromophore for sensitive UV detection, adding complexity to the sample preparation.[3][4]

GC-MS offers two distinct advantages:

  • High-Resolution Separation (the GC part): The gas chromatograph provides excellent separation of the target analyte from starting materials, solvents, and potential side-reaction products based on their boiling points and interactions with the stationary phase.

  • Definitive Identification (the MS part): The mass spectrometer acts as a highly specific detector, fragmenting the eluted molecules into a unique mass spectrum, which serves as a chemical "fingerprint."[5] This provides unambiguous identification and structural confirmation, a critical requirement in pharmaceutical analysis.

Sample Preparation: The Virtue of Simplicity

For many aldehydes, derivatization with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is employed to enhance volatility and detection sensitivity.[6][7][8][9] However, for monitoring a chemical synthesis where the analyte concentration is relatively high, a direct injection approach is often superior due to its speed and reduced potential for analytical artifacts. Our strategy is to dissolve the reaction mixture in a suitable solvent, such as dichloromethane or ethyl acetate, and analyze it directly. This minimizes sample handling and potential sources of error.

The Heart of the Separation: Column and Method Parameters

The success of the chromatographic separation hinges on the correct selection of the GC column and the optimization of temperature and flow conditions.

  • Column Selection: A low-to-mid polarity column, such as a 5% Phenyl-Methylpolysiloxane (DB-5ms or equivalent) , is the workhorse for this type of analysis.[10] It offers excellent thermal stability and resolving power for a broad range of aromatic compounds and potential impurities. A standard dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provides a good balance between resolution and analysis time.

  • Injector and Oven Parameters:

    • Injector Temperature: Set to ~250°C to ensure rapid and complete vaporization of the analyte without inducing thermal degradation.

    • Carrier Gas: Helium is used as the carrier gas with a constant flow rate (e.g., 1.0 mL/min) to ensure reproducible retention times.

    • Oven Temperature Program: A temperature gradient is essential for good separation. A typical program would start at a low temperature (e.g., 60°C) to separate volatile solvents, then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to elute the analyte and any higher-boiling impurities.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard. It is a robust, high-energy ionization technique that produces reproducible and complex fragmentation patterns ideal for library matching and structural elucidation.

    • Acquisition Mode: For validation, both Full Scan and Selected Ion Monitoring (SIM) modes are utilized. Full Scan is used during method development and for specificity to identify all components in the sample. SIM mode is used for quantitative analysis (linearity, accuracy, precision, LOQ/LOD) as it offers significantly higher sensitivity by monitoring only a few characteristic ions of the analyte.[7]

Part 2: The GC-MS Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11][12] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and functions as a self-validating system, where the successful execution of each step confirms the reliability of the next.[13][14][15]

Workflow for GC-MS Validation of 2,5-Dimethylnicotinaldehyde

GCMS_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_validation Phase 2: Core Validation Experiments (ICH Q2 R1) cluster_analysis Phase 3: Data Analysis & Reporting prep Sample & Standard Preparation setup GC-MS Instrument Setup & Conditioning prep->setup sst System Suitability Test (SST) setup->sst spec Specificity sst->spec If SST Passes lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust data_proc Data Processing (Integration & Calibration) robust->data_proc report Validation Summary Report Generation data_proc->report

Caption: Workflow for GC-MS method validation.

System Suitability Test (SST)

The SST is a non-negotiable prerequisite for any analytical run. It confirms that the instrument and method are performing adequately on the day of analysis.[16][17]

  • Protocol: A standard solution of 2,5-Dimethylnicotinaldehyde is injected five or six times consecutively.

  • Acceptance Criteria:

    • Retention Time Precision: Relative Standard Deviation (RSD) ≤ 1.0%.

    • Peak Area Precision: RSD ≤ 2.0%.

    • Peak Asymmetry (Tailing Factor): Between 0.9 and 1.5.

Specificity

Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or starting materials.[15][16]

  • Protocol: The following samples are analyzed:

    • Solvent Blank (e.g., Dichloromethane).

    • Standard solution of 2,5-Dimethylnicotinaldehyde.

    • A representative sample from the synthesis reaction mixture.

    • A spiked sample (reaction mixture fortified with additional analyte).

  • Acceptance Criteria:

    • The solvent blank must show no interfering peaks at the retention time of the analyte.

    • The mass spectrum of the analyte peak in the reaction sample must match that of the pure standard and be consistent with the expected fragmentation pattern.

Linearity and Range

This establishes a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.

  • Protocol: A series of at least five standard solutions are prepared, spanning 50% to 150% of the expected sample concentration. Each is injected, and a calibration curve of peak area versus concentration is plotted.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the linear regression must be ≥ 0.999.[15][17]

Accuracy (as Percent Recovery)

Accuracy measures the closeness of the experimental value to the true value. It is determined through recovery studies.[16][17]

  • Protocol: A known quantity of the reaction mixture (or a placebo) is spiked with the analyte standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicates are prepared at each level.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision demonstrates the consistency and reproducibility of the method.

  • Protocol:

    • Repeatability (Intra-day): Six separate preparations of the same homogenous reaction sample are analyzed on the same day by the same analyst on the same instrument.[15]

    • Intermediate Precision: The repeatability experiment is duplicated on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • The RSD for the set of measurements must be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ define the sensitivity of the method, which is especially critical for analyzing impurities.

  • Protocol: These are typically determined from the calibration curve based on the standard deviation of the y-intercepts and the slope, or by determining the concentration that yields a specific signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.[16][17] The LOQ must be precise and accurate.

Robustness

Robustness tests the method's reliability when subjected to small, deliberate changes in its parameters.[10][15]

  • Protocol: The effect of minor variations is studied, such as:

    • Injector temperature (± 5°C).

    • Oven ramp rate (± 1°C/min).

    • Carrier gas flow rate (± 0.1 mL/min).

  • Acceptance Criteria:

    • System suitability parameters must still be met for all varied conditions.

    • The analytical results should not show significant changes.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveTypical Acceptance Criteria
System Suitability Verify system performance before analysis.RSD of RT ≤ 1.0%; RSD of Area ≤ 2.0%; Tailing Factor 0.9-1.5
Specificity Ensure no interference at the analyte's retention time.No co-eluting peaks; Mass spectrum matches standard.
Linearity Confirm a proportional response to concentration.Correlation Coefficient (R²) ≥ 0.999
Range The interval providing linearity, accuracy, and precision.Typically 80-120% of the test concentration.
Accuracy Closeness of the result to the true value.Mean Recovery between 98.0% and 102.0%.
Precision Measure of repeatability and reproducibility.RSD ≤ 2.0%.
LOD / LOQ Determine the lowest detectable/quantifiable levels.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Insensitivity to small changes in method parameters.System suitability passes under varied conditions.

Part 3: Comparative Analysis - GC-MS vs. Alternative Methods

While GC-MS is the recommended technique, a comprehensive guide must consider alternatives. The primary alternative for this type of analysis is High-Performance Liquid Chromatography (HPLC).

Comparison_Diagram center Analysis of 2,5-Dimethylnicotinaldehyde gcms GC-MS center->gcms hplc HPLC-UV center->hplc gcms_vol Ideal for Volatile Analytes gcms->gcms_vol gcms_sel High Selectivity (Mass Spectrum) gcms->gcms_sel gcms_deriv Derivatization Optional gcms->gcms_deriv gcms_sens Excellent Sensitivity (SIM Mode) gcms->gcms_sens hplc_vol Handles Non-Volatile & Thermally Labile Cmpds hplc->hplc_vol hplc_sel Selectivity Based on RT & UV Spectrum hplc->hplc_sel hplc_deriv Derivatization Often Required for Aldehydes hplc->hplc_deriv hplc_cost Lower Initial Instrument Cost hplc->hplc_cost

Caption: Comparison of GC-MS and HPLC-UV for aldehyde analysis.

HPLC with UV Detection
  • Principle: Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.[18]

  • Advantages: Excellent for non-volatile or thermally unstable impurities that would not be suitable for GC. Instrumentation can have a lower initial cost compared to GC-MS.[3][4]

  • Disadvantages for this Application:

    • Derivatization: The aldehyde group on 2,5-Dimethylnicotinaldehyde is not a strong chromophore. To achieve the sensitivity required for impurity profiling, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) would be necessary to attach a UV-active moiety. This adds time, complexity, and a potential source of variability to the sample preparation.

    • Lower Specificity: While a Diode Array Detector (DAD) can provide a UV spectrum, it lacks the definitive identifying power of a mass spectrum. Co-eluting impurities with similar UV spectra can be difficult to resolve.

Conclusion: The Superiority of GC-MS for this Application

For the validation of 2,5-Dimethylnicotinaldehyde synthesis, GC-MS is the superior technique. Its ability to analyze the volatile analyte directly, coupled with the high specificity of mass spectrometric detection, provides a more robust, reliable, and informative dataset.[3] It simplifies sample preparation and provides unequivocal identification of the target compound and any potential volatile impurities, which is paramount for ensuring quality in pharmaceutical development.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). National Institutes of Health. [Link]

  • Uchiyama, S., Ando, M., & Nakai, Y. (2007). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. Journal of the Mass Spectrometry Society of Japan, 55(2), 99-106. [Link]

  • Aldehyde GC Separation & Mass Spectra. (n.d.). Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. (2014). SCIRP. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. [Link]

  • Analysis of Aldehydes in Water by Head Space-GC/MS. (2000). ResearchGate. [Link]

  • Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). (1995). European Medicines Agency. [Link]

  • Mass Spectrometry of Fatty Aldehydes. (n.d.). National Institutes of Health. [Link]

  • Formaldehyde Analysis by GC and HPLC - What Are the Differences. (2025). Drawell. [Link]

  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2007). ResearchGate. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). Pharmacy IT. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). National Institutes of Health. [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023). AMP Tech Instruments. [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager. [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. [Link]

  • Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. (2025). Innovative Pharmacist. [Link]

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Safety & Regulatory Compliance

Safety

2,5-Dimethylnicotinaldehyde proper disposal procedures

Proper handling and disposal of 2,5-Dimethylnicotinaldehyde (also known as 2,5-Dimethylpyridine-3-carboxaldehyde, CAS: 1211522-52-9) is a critical operational requirement in chemical synthesis and drug development labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of 2,5-Dimethylnicotinaldehyde (also known as 2,5-Dimethylpyridine-3-carboxaldehyde, CAS: 1211522-52-9) is a critical operational requirement in chemical synthesis and drug development laboratories. As a pyridine derivative featuring a reactive aldehyde functional group, this compound presents specific toxicity and environmental hazards that dictate stringent lifecycle management.

This guide provides a comprehensive, step-by-step operational protocol for the safe handling, spill response, and regulatory-compliant disposal of 2,5-Dimethylnicotinaldehyde, ensuring laboratory safety and adherence to federal environmental standards.

Chemical Profile & Hazard Assessment

Before executing any experimental or disposal procedure, it is vital to understand the mechanistic causality behind the compound's hazards. 2,5-Dimethylnicotinaldehyde is classified under the Globally Harmonized System (GHS) as an acute toxin and an irritant.

The presence of the pyridine ring makes the compound an organic base, while the aldehyde group is highly electrophilic, making it reactive toward nucleophiles (including biological amines in skin and mucous membranes). Furthermore, the combustion of nitrogen-containing heterocycles like pyridine derivatives generates highly toxic nitrogen oxides (NOx), which dictates why standard disposal methods like drain-pouring or basic landfilling are strictly prohibited.

Table 1: Quantitative Hazard & Chemical Profile

Property / ClassificationData / SpecificationCausality / Operational Implication
CAS Number 1211522-52-9[1]Unique identifier for SDS tracking and EHS waste logging.
Molecular Formula C8H9NONitrogen content requires specialized incineration to prevent NOx emissions.
Acute Toxicity (Oral/Dermal/Inhalation) Category 4 (H302, H312, H332)Requires strict engineering controls (fume hoods) to prevent systemic absorption.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Aldehyde reactivity causes direct tissue damage; mandates specific PPE.
Specific Target Organ Toxicity (STOT SE 3) Category 3 (H336)Vapors can cause central nervous system depression; respiratory protection is critical.

Operational Safety & Engineering Controls

To prevent the need for emergency disposal (spill response), proactive engineering controls and Personal Protective Equipment (PPE) must be established as a self-validating safety system.

Under the OSHA Laboratory Standard (29 CFR 1910.1450), the primary engineering control for volatile, toxic organics is the chemical fume hood[2][3].

Table 2: Required PPE & Engineering Controls

Control TypeSpecificationJustification
Engineering Control Certified Chemical Fume HoodMust maintain a face velocity between 60 and 110 feet per minute (fpm) to prevent turbulent airflow and ensure vapor containment[2].
Hand Protection Nitrile or Butyl Rubber GlovesProtects against dermal absorption. Gloves must be inspected for micro-tears before handling the aldehyde.
Eye Protection Splash Goggles (ANSI Z87.1)Protects against Category 2A eye irritation. Safety glasses are insufficient for liquid chemical handling.
Body Protection Flame-Resistant Lab CoatPrevents skin contact and mitigates secondary fire hazards associated with organic solvents.

Spill Response and Waste Routing Workflow

In the event of a spill, immediate categorization of the spill size dictates the response. Using paper towels for organic aldehyde spills is a critical error; paper increases the surface area for rapid evaporation and creates a highly combustible mixed waste. Instead, inert silicate absorbents (like vermiculite) must be used to physically trap the liquid and suppress vapor pressure.

SpillResponse Spill Spill Detected (2,5-Dimethylnicotinaldehyde) Assess Assess Volume & Location Spill->Assess Small Small Spill (<50 mL) Inside Fume Hood Assess->Small < 50 mL Large Large Spill (>50 mL) or Outside Hood Assess->Large > 50 mL Absorb Apply Inert Absorbent (Vermiculite/Sand) Small->Absorb Evacuate Evacuate & Call EHS Large->Evacuate Incinerate High-Temp Incineration (EPA RCRA Compliant) Evacuate->Incinerate EHS Handled Collect Collect in Sealable Compatible Container Absorb->Collect Label Label as Hazardous Waste (Toxic/Irritant) Collect->Label Label->Incinerate

Workflow for 2,5-Dimethylnicotinaldehyde spill assessment, containment, and disposal routing.
Step-by-Step Spill Cleanup Methodology (Small Spills < 50 mL):
  • Isolate the Area: Ensure the fume hood sash is lowered to the optimal operating height to maximize face velocity and draw vapors away from the operator[4].

  • Apply Absorbent: Pour an inert absorbent (vermiculite or dry sand) circularly around the perimeter of the spill, working inward to prevent spreading.

  • Neutralize (If Applicable): While 2,5-Dimethylnicotinaldehyde is relatively stable, it can be treated with a weak bisulfite solution to form a water-soluble, less volatile bisulfite adduct, though direct absorption is usually preferred for small volumes.

  • Collect: Use a non-sparking scoop to transfer the saturated absorbent into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).

  • Decontaminate: Wash the spill surface with a compatible solvent (e.g., ethanol or acetone), followed by soap and water. Collect all wash solvents into the hazardous waste container.

Institutional Disposal Procedures & Regulatory Compliance

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), 2,5-Dimethylnicotinaldehyde must be evaluated to determine if it exhibits hazardous characteristics[5][6]. Because it is a toxic, potentially ignitable organic compound, it cannot be disposed of in standard municipal waste or poured down the drain.

Step-by-Step Waste Preparation Methodology:
  • Waste Segregation:

    • DO NOT mix 2,5-Dimethylnicotinaldehyde waste with strong oxidizers (e.g., nitric acid, peroxides) or strong bases. Pyridine derivatives can react violently with oxidizers, and aldehydes can undergo exothermic aldol condensations in the presence of strong bases.

    • Segregate into a designated "Halogen-Free Organic Waste" container (unless mixed with halogenated solvents during the experiment).

  • Containerization: Store waste in a tightly sealed, leak-proof container (glass or PTFE-lined HDPE). Ensure the container is kept closed at all times except when actively adding waste[4].

  • Labeling: Attach a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state:

    • "Hazardous Waste"

    • The full chemical name: "2,5-Dimethylnicotinaldehyde" (Do not use abbreviations or chemical structures).

    • Primary hazards: "Toxic, Irritant".

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or catastrophic container failures.

  • EHS Transfer & Incineration: Transfer the logged waste to your institution's Environmental Health and Safety (EHS) department. The ultimate disposal method will be high-temperature commercial incineration equipped with flue-gas scrubbers[6]. This ensures that the pyridine ring is completely oxidized and that the resulting nitrogen oxides (NOx) are scrubbed from the exhaust, preventing atmospheric pollution.

References

  • NextSDS. "3,5-Dimethylpyridine-2-carboxaldehyde — Chemical Substance Information." nextsds.com. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Standards for Fume Hoods and Biosafety Cabinets." labdepotinc.com. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Fume Hoods." osha.gov. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." osha.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." epa.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov. Available at: [Link]

  • USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." uswonline.com. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2,5-Dimethylnicotinaldehyde

Title: Advanced Laboratory Safety and Operational Guide: Handling 2,5-Dimethylnicotinaldehyde Introduction 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9)[1] is a highly reactive pyridine derivative widely utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Laboratory Safety and Operational Guide: Handling 2,5-Dimethylnicotinaldehyde

Introduction 2,5-Dimethylnicotinaldehyde (CAS: 1211522-52-9)[1] is a highly reactive pyridine derivative widely utilized as a critical building block in pharmaceutical synthesis and drug development. While its electrophilic aldehyde group and lipophilic pyridine ring make it an excellent candidate for forming complex heterocyclic scaffolds, these exact structural features also impart significant occupational hazards. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing drug development professionals with a self-validating, mechanistic approach to handling this compound safely.

Hazard Causality & Risk Assessment

To safely handle 2,5-Dimethylnicotinaldehyde, one must understand the chemical causality behind its toxicity:

  • Electrophilic Reactivity (H315, H317, H319): The aldehyde moiety is a potent electrophile. Upon contact with biological tissues, it readily undergoes nucleophilic attack by the primary amines of proteins (forming Schiff bases). This mechanism is the direct cause of its severe[2], as well as its potential to induce allergic skin sensitization[3].

  • Lipophilic Penetration (H302, H312, H332): The 2,5-dimethylpyridine backbone is highly lipophilic, allowing the molecule to rapidly bypass the stratum corneum (the skin's outer lipid barrier). This facilitates rapid systemic absorption, making just as hazardous as inhalation or ingestion[4].

  • Respiratory Toxicity (H335): The vapor pressure of pyridinecarboxaldehydes is sufficient to cause acute [5]. Inhalation of vapors directly exposes the sensitive mucosal membranes to the reactive aldehyde.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for pyridine derivatives. The following matrix outlines the required equipment and the mechanistic rationale for each choice.

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Butyl rubber (>0.3mm) or EVOH laminate (Silver Shield)Pyridine derivatives rapidly permeate standard (breakthrough time < 1 minute) due to similar polarity[6]. provides a dense, impermeable barrier to aromatic heterocyclic compounds[7].
Eye Protection Indirect-vented chemical splash gogglesSafety glasses lack orbital seals. Indirect venting prevents vapor accumulation while blocking capillary action of liquid splashes into the eye[8].
Body Protection Flame-resistant (FR) lab coat with knit cuffsMitigates associated with organic vapors[3]. Knit cuffs prevent the "bellows effect," stopping vapors from traveling up the sleeves.
Respiratory NIOSH-approved half-mask with Organic Vapor (OV) cartridgesMandatory only if handling outside a certified fume hood or during a spill response, neutralizing the STOT SE 3 respiratory hazard[8].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system, ensuring the environment and equipment are functioning correctly before proceeding.

Workflow A Pre-Operation Hazard Assessment B Fume Hood Verification (Face Velocity > 0.5 m/s) A->B C PPE Donning (Butyl Gloves, Goggles, Lab Coat) B->C D Reagent Transfer (Closed System / Schlenk) C->D E Reaction Execution (Inert Atmosphere) D->E F Decontamination (Base Wash / Bleach) E->F G Waste Segregation (Halogen-Free Organic) F->G

Figure 1: Step-by-step operational workflow for handling 2,5-Dimethylnicotinaldehyde.

Protocol 1: Safe Transfer and Reaction Setup

  • System Validation: Activate the fume hood. Validation: Verify the digital airflow monitor reads between 0.4 m/s and 0.6 m/s. Do not proceed if the alarm sounds or flow is unstable.

  • PPE Verification: Don butyl rubber gloves over a thin inner layer of nitrile (for dexterity and secondary protection). Validation: Perform a quick inflation test on the butyl gloves to ensure no micro-punctures exist.

  • Inert Atmosphere Preparation: Purge the reaction vessel with dry Nitrogen or Argon. 2,5-Dimethylnicotinaldehyde can slowly oxidize to the corresponding nicotinic acid in the presence of atmospheric oxygen.

  • Material Transfer: Use a gas-tight syringe or a closed Schlenk system for transferring the liquid/solution. Avoid open pouring to minimize vapor generation.

  • Decontamination: Immediately rinse all transfer equipment (syringes, spatulas) with a weak base solution (e.g., 5% sodium bicarbonate) followed by acetone, ensuring any residual aldehyde is washed into the designated waste stream.

Spill Management & Neutralization Plan

In the event of a spill, physical containment is not enough; the chemical reactivity of the aldehyde must be neutralized. We utilize a targeted chemical neutralization strategy using Sodium Bisulfite ( NaHSO3​ ).

Mechanistic Rationale: Sodium bisulfite undergoes a rapid nucleophilic addition with the aldehyde group to form an α -hydroxy sulfonate salt (a bisulfite adduct). This reaction converts the volatile, toxic, and lipophilic aldehyde into a stable, water-soluble, and non-volatile salt, effectively eliminating the inhalation and dermal penetration hazards.

SpillResponse S1 Spill Detected S2 Evacuate & Ventilate (15 mins) S1->S2 S3 Don Emergency PPE (Respirator, Butyl) S2->S3 S4 Containment (Vermiculite/Sand) S3->S4 S5 Chemical Neutralization (Sodium Bisulfite) S4->S5 S6 Hazardous Waste Disposal S5->S6

Figure 2: Emergency spill response and chemical neutralization pathway.

Protocol 2: Self-Validating Spill Cleanup

  • Evacuate and Isolate: Immediately clear the area. Allow the laboratory ventilation system 15 minutes to clear ambient vapors.

  • Don Emergency PPE: Equip a half-mask respirator with OV cartridges, chemical splash goggles, and heavy-duty butyl gloves.

  • Containment: Surround the spill perimeter with an inert absorbent (vermiculite or dry sand) to prevent spreading.

  • Chemical Neutralization: Generously apply a freshly prepared 10-20% aqueous solution of sodium bisulfite over the spill.

    • Self-Validation Step: The reaction is mildly exothermic. Monitor the temperature using an infrared thermometer. The cessation of localized heat generation validates that the aldehyde has been successfully converted to the bisulfite adduct.

  • Physical Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Final Decontamination: Wash the spill surface with a mild soap and water solution to remove any residual salts.

Waste Segregation & Disposal

Improper disposal of pyridine derivatives can lead to severe environmental contamination.

  • Liquid Waste: Collect unreacted 2,5-Dimethylnicotinaldehyde and organic washings in a clearly labeled "Halogen-Free Organic Waste" carboy. Never mix with acidic waste, as unexpected exothermic reactions can occur.

  • Solid Waste: Dispose of contaminated gloves, wipes, and the neutralized bisulfite adduct slurry in designated solid hazardous waste bins. Ensure containers are tightly sealed to prevent off-gassing.

References

  • Thermo Fisher Scientific. "KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide". Source: thermofishersci.in. URL: [Link]

  • San Francisco State University. "Hand Protection Chemical Resistance Guide". Source: sfsu.edu. URL: [Link]

Sources

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